molecular formula C7H11NO2 B7899672 2-Azoniaspiro[3.3]heptane-6-carboxylate

2-Azoniaspiro[3.3]heptane-6-carboxylate

Cat. No.: B7899672
M. Wt: 141.17 g/mol
InChI Key: ACGZSACKMXZHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azoniaspiro[3.3]heptane-6-carboxylate is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azoniaspiro[3.3]heptane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azoniaspiro[3.3]heptane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azoniaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZSACKMXZHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C[NH2+]C2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Azoniaspiro[3.3]heptane-6-carboxylate: The "Cubic" Scaffold for Next-Gen Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Azoniaspiro[3.3]heptane-6-carboxylate (systematically known as the zwitterionic form of 2-azaspiro[3.3]heptane-6-carboxylic acid ).

Executive Summary

In the modern pursuit of "escaping flatland"—the movement to increase the fraction of sp³-hybridized carbons (


) in drug candidates—2-azoniaspiro[3.3]heptane-6-carboxylate  has emerged as a premier scaffold. This molecule represents the zwitterionic (inner salt) form of 2-azaspiro[3.3]heptane-6-carboxylic acid , a rigid, bicyclic amino acid.

Functioning as a saturated bioisostere for isonipecotic acid (piperidine-4-carboxylic acid) and benzoic acid derivatives, this scaffold offers three critical advantages:

  • Geometric Rigidity: It constrains exit vectors, reducing the entropic penalty of binding.

  • Metabolic Resilience: The strained spiro-quaternary carbon blocks standard cytochrome P450 oxidation sites found in aromatic rings.

  • Lipophilicity Modulation: It lowers LogD compared to aromatic analogs while maintaining structural integrity.

This guide details the structural physics, synthetic pathways, and application protocols for this high-value building block.

Chemical Architecture & Nomenclature

The "Azoniaspiro" Nomenclature

The term "2-azoniaspiro[3.3]heptane-6-carboxylate" technically describes the zwitterionic state of the molecule:

  • 2-Azoniaspiro: Refers to the cationic nitrogen (

    
    ) at position 2 within the spirocyclic system.
    
  • 6-Carboxylate: Refers to the anionic carboxyl group (

    
    ) at position 6.
    

In neutral media (pH ~7.4), the molecule exists predominantly in this zwitterionic form due to the basicity of the secondary amine (pKa ~10-11) and the acidity of the carboxylic acid (pKa ~4-5).

Structural Geometry

Unlike the chair conformation of piperidine, the spiro[3.3]heptane core consists of two puckered cyclobutane rings joined at a single quaternary carbon (


).
  • Pucker Angle: Each cyclobutane ring is puckered by approximately 20–25° to relieve torsional strain.

  • Exit Vectors: The distance between the nitrogen and the carboxylate carbon is shorter than in isonipecotic acid, creating a compact "cubic" volume.

  • Isomerism: Substituents at the 2- and 6-positions can exist in cis or trans diastereomers relative to the rings, though the rapid ring flip often averages these signals in NMR unless the nitrogen is locked (e.g., in an amide bond).

Property2-Azaspiro[3.3]heptane-6-COOHIsonipecotic Acid (Piperidine-4-COOH)Benzoic Acid
Hybridization sp³ (Rigid)sp³ (Flexible Chair)sp² (Planar)
Shape Compact, 3DExtended, 3DFlat, 2D
Est. LogP -1.2 (Zwitterion)-1.81.87
Metabolic Liability Low (No

-oxidation)
Medium (

-oxidation)
High (Aromatic hydroxylation)

Synthesis & Manufacturing Pathways

The synthesis of this scaffold is non-trivial due to the strain energy of the spiro-junction. Two primary routes are established: the Ketone Reductive Amination Route (modern standard) and the Cycloaddition Route (historical).

Pathway Logic Visualization

SynthesisPath Start Epichlorohydrin / Cyclobutanone Precursors Inter1 6-Oxo-2-azaspiro[3.3]heptane (Protected) Start->Inter1 Cyclization Inter2 6-Cyano-2-azaspiro[3.3]heptane Inter1->Inter2 TosMIC / KOtBu (Van Leusen) Product 2-Azaspiro[3.3]heptane-6-carboxylic acid (Zwitterion) Inter1->Product Wittig / Hydrolysis (Alternative) Inter2->Product Acid Hydrolysis (HCl/Reflux)

Figure 1: Synthetic workflow for accessing the 6-carboxylate scaffold from the 6-oxo intermediate.

Detailed Synthetic Protocol (The "Nitrile" Route)

This protocol describes the conversion of the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate into the target acid.

Reagents:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Starting Material)[1]

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (KOtBu)

  • Dimethoxyethane (DME) / Ethanol

  • Hydrochloric acid (6M)

Step-by-Step Methodology:

  • Van Leusen Reductive Nitrilation:

    • Setup: In a flame-dried flask under

      
      , dissolve the ketone (1.0 eq) and TosMIC (1.1 eq) in dry DME.
      
    • Addition: Cool to 0°C. Add KOtBu (2.2 eq) slowly. The solution will turn deep orange/brown.

    • Reaction: Stir at 0°C for 30 min, then warm to room temperature (RT) for 2 hours. Add anhydrous ethanol (to quench and facilitate conversion to nitrile) and reflux for 30 minutes.

    • Workup: Dilute with brine, extract with EtOAc. Dry organic layer (

      
      ) and concentrate.[1] Purify via silica flash chromatography (Hex/EtOAc) to yield tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate.
      
  • Hydrolysis & Deprotection:

    • Hydrolysis: Dissolve the nitrile intermediate in 6M HCl (aq).

    • Reflux: Heat to reflux (100°C) for 12–16 hours. This step simultaneously hydrolyzes the nitrile to the carboxylic acid and removes the N-Boc protecting group.

    • Isolation (Zwitterion Formation): Concentrate the reaction mixture to dryness. Redissolve in minimal water. Apply to an ion-exchange resin column (Dowex 50W,

      
       form). Wash with water (to remove salts), then elute the product with 1M 
      
      
      
      .
    • Lyophilization: Freeze-dry the ammoniacal fractions to obtain 2-azoniaspiro[3.3]heptane-6-carboxylate as a white, hygroscopic powder.

Applications in Drug Design

Bioisosteric Replacement

The scaffold is a direct replacement for isonipecotic acid . In programs targeting GPCRs (e.g., chemokine receptors) or enzymes (e.g., kinases), replacing the piperidine ring with the spiro[3.3]heptane core often results in:

  • Improved Solubility: The high

    
     character disrupts crystal lattice packing compared to flat aromatics.
    
  • New IP Space: The spiro-core is distinct enough to break patent coverage of piperidine-based competitors.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high polarity, the molecule serves as an ideal "fragment" for crystallographic screening. It binds to polar pockets (e.g., Asp/Glu residues via the amine, Arg/Lys via the carboxylate) with defined vectors.

Bioisostere Logic Diagram

Bioisostere Phenyl Phenyl Ring Flat (2D) Metabolic Liability (High) Spiro 2-Azaspiro[3.3]heptane Rigid (3D) Metabolic Stability (High) Novel IP Phenyl->Spiro Escape from Flatland Piperidine Piperidine Flexible (Chair) Basic Amine Piperidine->Spiro Rigidification Lower LogD Lower LogD Spiro->Lower LogD Higher Solubility Higher Solubility Spiro->Higher Solubility

Figure 2: Strategic logic for selecting the spiro[3.3]heptane scaffold over traditional rings.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds." Journal of Organic Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • ChemicalBook. (2023). "Product Entry: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate."

  • PubChem. (2023). "Compound Summary: 2-Azaspiro[3.3]heptane."

Sources

2-Azaspiro[3.3]heptane-6-carboxylic acid zwitterion vs salt form

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Zwitterion vs. Salt Forms in Drug Discovery[1]

Executive Summary

The 2-azaspiro[3.3]heptane-6-carboxylic acid scaffold represents a critical "escape from flatland" motif in modern medicinal chemistry.[1] As a rigid,


-rich bioisostere for piperidine-4-carboxylic acid (isonipecotic acid) or semi-rigidified GABA analogs, it offers unique vector geometry and improved metabolic stability.[1]

However, its handling is complicated by its zwitterionic nature . At neutral pH, the high basicity of the azetidine nitrogen combined with the acidity of the carboxylate results in a species with high lattice energy and extreme water solubility, making extraction and anhydrous coupling difficult.

This guide details the physicochemical basis for selecting between the Zwitterion (Free Amino Acid) and Salt Forms (HCl/TFA) , providing validated protocols for isolation and synthetic utilization.

Part 1: Physicochemical Characterization[2]
1.1 The Zwitterionic Equilibrium

Unlike piperidine analogs, the spiro[3.3]heptane core imposes significant ring strain (approx. 26 kcal/mol per ring). This structural constraint influences the pKa of the secondary amine.

  • Amine Basicity: The secondary amine in the azetidine ring is highly basic (

    
    ), often more so than unstrained piperidines due to the lack of conformational relaxation upon protonation.
    
  • Acid Acidity: The carboxylic acid is typical (

    
    ).[1]
    
  • The Trap: At physiological pH (7.4) and standard workup pH, the molecule exists almost exclusively as the zwitterion (A ). This species acts like an inorganic salt: insoluble in DCM/EtOAc, highly soluble in water.

1.2 Speciation Diagram

The following diagram illustrates the charge state across the pH spectrum. Understanding this is critical for extraction strategies.

Speciation Cation CATIONIC FORM (pH < 2) Soluble: H2O, MeOH Insoluble: Et2O Zwitterion ZWITTERION (Net Neutral) (pH 4 - 10) Soluble: H2O Insoluble: Organics Cation->Zwitterion Deprotonation (COOH -> COO-) pKa ~3.8 Zwitterion->Cation H+ Anion ANIONIC FORM (pH > 12) Soluble: H2O (as Na+ salt) Zwitterion->Anion Deprotonation (NH2+ -> NH) pKa ~10.8 Anion->Zwitterion H+

Figure 1: pH-dependent speciation of 2-azaspiro[3.3]heptane-6-carboxylic acid.[1]

1.3 Comparative Solubility Profile

The choice of form dictates the solvent system for subsequent reactions.

PropertyZwitterion (Free Base)Hydrochloride Salt (HCl)Trifluoroacetate (TFA)
Water Solubility Very High (>100 mg/mL)HighHigh
MeOH Solubility Low/ModerateHighHigh
DMF/DMSO Solubility Low (Aggregates)HighHigh
DCM/EtOAc Solubility NegligibleNegligibleLow
Hygroscopicity ModerateHigh (Deliquescent)Very High
Coupling Efficiency Poor (Solubility limited)Excellent (with base)Good (Risk of TFA esters)
Part 2: Synthesis & Isolation Protocols

The most robust route to this scaffold involves the reduction of nitrile precursors or deprotection of the N-Boc intermediate. Direct isolation of the zwitterion is discouraged for synthetic applications due to difficulty in drying and redissolving.

Protocol A: Isolation as the Hydrochloride Salt (Recommended)

This protocol ensures a defined stoichiometry and removes water, preparing the building block for peptide coupling or amidation.

Prerequisites:

  • Starting Material: N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid.[1]

  • Reagents: 4M HCl in Dioxane, Diethyl Ether (

    
    ), Methanol.
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the N-Boc precursor in minimal MeOH (or DCM if soluble).

  • Deprotection: Add 10 eq of 4M HCl in Dioxane at 0°C. Warm to RT and stir for 2 hours.

    • Checkpoint: Monitor by LCMS.[1] The Boc group is acid-labile; the spiro-ring is stable under these conditions.[1]

  • Concentration: Evaporate volatiles in vacuo. The residue will likely be a sticky gum/foam due to the spiro-scaffold's rigidity preventing easy packing.

  • Trituration (Critical):

    • Redissolve the gum in a minimum volume of MeOH (e.g., 2 mL per gram).

    • Add the solution dropwise into vigorously stirring cold

      
       (20 volumes).
      
    • A white precipitate (the HCl salt) should form.

  • Filtration: Filter under inert atmosphere (nitrogen blanket) as the salt is hygroscopic.

  • Drying: Dry under high vacuum (

    
     mbar) over 
    
    
    
    for 24 hours.

Why this works: The HCl salt disrupts the internal salt bridge, allowing solubility in polar organics (MeOH) while remaining insoluble in ether, facilitating purification without chromatography.

Protocol B: Desalting to Zwitterion (For Aqueous Biology Only)

If the compound is needed for biological assays where counter-ions (Cl-, TFA-) are toxic or interfering, use Ion Exchange Chromatography (IEX). Do not use liquid-liquid extraction.

Workflow:

  • Resin Preparation: Use Dowex 50WX8 (H+ form). Wash the column with water until eluent is neutral.[2]

  • Loading: Dissolve the crude salt in water and load onto the column. The amino acid binds to the resin; anions (Cl-) wash through.

  • Washing: Wash with 5 CV (column volumes) of water to remove all salts.

  • Elution: Elute with 1M aqueous Ammonia (

    
    ). The high pH deprotonates the amine, releasing the zwitterion/anion.
    
  • Lyophilization: Collect ninhydrin-positive fractions and lyophilize immediately.

    • Warning: The resulting solid will be fluffy and extremely static-prone.[1]

Part 3: Applications & Strategic Usage
3.1 Peptide Coupling (Solid Phase or Solution)

When using this scaffold as a linker (e.g., in PROTACs) or a proline mimetic:

  • Use the HCl Salt: Do not attempt to couple the zwitterion directly.

  • Base Requirement: You must add exactly 1.0 eq of tertiary base (DIPEA/NMM) plus the standard amount for the coupling agent.

    • Reasoning: The first equivalent neutralizes the HCl. The spiro-amine is sterically accessible but highly basic; insufficient base will stall the reaction by keeping the amine protonated.

  • Solvent: DMF or NMP are required.[1] The salt will not dissolve in DCM.

3.2 Decision Logic: Salt Selection

Use the following workflow to determine the optimal form for your experiment.

Workflow Start Start: N-Boc-2-azaspiro[3.3]heptane-6-COOH Goal What is the end goal? Start->Goal Synth Organic Synthesis (Peptides, Linkers) Goal->Synth Chemical Coupling Bio Biological Assay (Cell culture, binding) Goal->Bio Direct Testing Action_HCl Isolate as HCl Salt (Precipitate from MeOH/Ether) Synth->Action_HCl High Solubility in DMF Defined Stoichiometry Action_Zwit Isolate as Zwitterion (Dowex 50W / Lyophilization) Bio->Action_Zwit No Counter-ion Toxicity

Figure 2: Decision tree for selecting the optimal isolation form.[1]

References
  • Synthesis & Structural Analysis: Burkhard, J. A., et al. "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry."[3][4][5] Organic Letters 12.9 (2010): 1944-1947.[1][4] Link

  • Functionalization: Burkhard, J. A., et al. "Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks."[3][5][6] Organic Letters 14.1 (2012): 66-69.[1][3] Link

  • Bioisosterism: Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[7] Angewandte Chemie International Edition (2024). Link

  • Zwitterion Handling: "Amino acid - Acid-base behavior and Isoelectric point." Wikipedia.[1] Link

Sources

Technical Whitepaper: 2-Azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1172691-93-8).

A Strained Spirocyclic Scaffold for Next-Generation Drug Discovery

Executive Summary

2-Azaspiro[3.3]heptane-6-carboxylic acid represents a critical class of "strained spiro heterocycles" (SSHs) utilized in modern medicinal chemistry to replace traditional piperidine and cyclohexane rings. As a rigid,


-rich scaffold, it offers a distinct three-dimensional geometry that alters the spatial projection of substituents (exit vectors) while often improving physicochemical properties such as metabolic stability and lipophilicity (LogD). This guide outlines its structural utility, validated synthetic protocols, and application as a bioisostere for isonipecotic acid.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Number 1172691-93-8 (Free Acid) / 1211526-53-2 (N-Boc)
IUPAC Name 2-azaspiro[3.3]heptane-6-carboxylic acid
Molecular Formula

Molecular Weight 141.17 g/mol
Structure Description Two four-membered rings connected at a single

carbon; one azetidine ring, one cyclobutane ring.
pKa (Predicted) Acid: ~3.5
LogP (Predicted) -1.2 (Highly Hydrophilic)
Solubility High aqueous solubility; soluble in DMSO, Methanol.

Structural Analysis & Bioisosterism

The 2-azaspiro[3.3]heptane core is a validated bioisostere for piperidine-4-carboxylic acid (isonipecotic acid) . Unlike the chair conformation of piperidine, the spiro[3.3]heptane system imposes a rigid, "puckered" geometry.

Key Advantages:
  • Vector Alignment: The distance between the nitrogen and the carboxylate carbon is comparable to piperidine, but the exit vectors are strictly defined by the rigid spiro center, reducing entropic penalty upon binding.

  • Lipophilicity Modulation: The high

    
     character often lowers LogD compared to aromatic or larger saturated rings, improving solubility.
    
  • Metabolic Stability: The strained four-membered rings are generally resistant to oxidative metabolism (e.g., P450 hydroxylation) at the bridgehead carbons compared to the C-H bonds in piperidine.

Bioisosterism cluster_props Medicinal Chemistry Impact Piperidine Piperidine-4-carboxylic Acid (Flexible Chair Conformation) Spiro 2-Azaspiro[3.3]heptane-6-carboxylic Acid (Rigid Spiro Geometry) Piperidine->Spiro Bioisosteric Replacement (Increased Rigidity, Lower LogD) Prop1 Altered Exit Vectors Spiro->Prop1 Prop2 Reduced Metabolic Liability Spiro->Prop2

Figure 1: Bioisosteric relationship between isonipecotic acid and the spiro[3.3]heptane scaffold.[1]

Synthetic Methodology

The synthesis of the carboxylic acid typically proceeds via the commercially available or synthesized 6-oxo-2-azaspiro[3.3]heptane intermediate. The following protocol describes the conversion of the ketone to the carboxylic acid via a nitrile intermediate (Van Leusen reaction followed by hydrolysis).

Reaction Scheme Overview
  • Homologation/Cyanation: Conversion of ketone to nitrile using TosMIC.

  • Hydrolysis: Conversion of nitrile to carboxylic acid.

Detailed Protocol
Step 1: Synthesis of tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate
  • Reagents: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.5 eq), Potassium tert-butoxide (

    
    -BuOK, 2.5 eq), 1,2-Dimethoxyethane (DME), Ethanol.
    
  • Procedure:

    • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous DME (0.5 M) under

      
      .
      
    • Add TosMIC (1.5 eq) and cool the solution to 0 °C.

    • Slowly add

      
      -BuOK (2.5 eq) in portions. (Note: Exothermic reaction).
      
    • Add absolute Ethanol (approx. 5% v/v relative to DME) to quench the intermediate and facilitate nitrile formation.

    • Warm to room temperature and stir for 12–16 hours.

    • Workup: Quench with saturated

      
      , extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 60–75%.[2]

Step 2: Hydrolysis to 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
  • Reagents: Nitrile intermediate from Step 1, Potassium Hydroxide (KOH), Ethanol, Water.

  • Procedure:

    • Dissolve the nitrile in a 1:1 mixture of Ethanol/Water (0.2 M).

    • Add KOH (4.0–5.0 eq).

    • Heat to reflux (80–90 °C) for 12–24 hours until TLC shows complete consumption of the nitrile.

    • Workup: Cool to room temperature. Concentrate to remove Ethanol.

    • Acidify the aqueous residue to pH ~3–4 using 1N HCl. (Caution:

      
       evolution if carbonate present; ensure cooling).
      
    • Extract the free acid with Dichloromethane (DCM) or EtOAc (3x).

    • Dry over

      
       and concentrate to yield the N-Boc protected acid.
      
    • Yield Expectation: >85%.[3][4]

Step 3: Deprotection (Optional for Free Amino Acid)
  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Procedure: Treat the N-Boc acid with TFA/DCM (1:2) at 0 °C to RT for 2 hours. Concentrate and precipitate as the TFA salt using Diethyl Ether.

Synthesis Ketone START: N-Boc-6-oxo-2-azaspiro[3.3]heptane Nitrile Intermediate: N-Boc-6-cyano-2-azaspiro[3.3]heptane Ketone->Nitrile Reductive Cyanation TosMIC Reagent: TosMIC, t-BuOK, EtOH TosMIC->Nitrile Product FINAL: N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid Nitrile->Product Hydrolysis Hydrolysis Reagent: KOH, EtOH/H2O, Reflux Hydrolysis->Product

Figure 2: Synthetic pathway from the ketone precursor to the carboxylic acid.[5]

Handling and Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free amino acid is hygroscopic and should be kept desiccated.

  • Stability: Stable in solution (DMSO, Methanol) for >24 hours at room temperature. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes and skin.[3][6] Use standard PPE (gloves, goggles, lab coat).

References

  • Burkhard, J. A., et al. (2010).[7] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[7][8] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 110(6), 3524-3527. (Focus on spiro[3.3]heptane properties).
  • ChemicalBook. (2025). 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester Properties. Link

  • AchemBlock. (2025). Product Data: 2-Boc-2-aza-spiro[3.3]heptane-6-carboxylic acid.[5][4][9][10] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

Sources

The Stability of 2-Azoniaspiro[3.3]heptane-6-carboxylate Inner Salt: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the potential stability characteristics of 2-Azoniaspiro[3.3]heptane-6-carboxylate inner salt, a novel spirocyclic scaffold of increasing interest in medicinal chemistry. In the absence of direct, publicly available stability studies on this specific zwitterionic molecule, this paper synthesizes information from analogous structures, fundamental principles of organic chemistry, and established forced degradation pathways for related compounds. The guide outlines predicted stability liabilities, proposes a comprehensive strategy for stability assessment through forced degradation studies, and details the requisite analytical methodologies for the accurate monitoring of the parent compound and its potential degradants. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of drug candidates incorporating this unique molecular architecture.

Introduction: The Emergence of Azoniaspiro[3.3]heptane Scaffolds in Drug Discovery

Spirocyclic systems have garnered significant attention in modern drug design due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or monocyclic counterparts. The 2-azaspiro[3.3]heptane framework, in particular, is being explored as a bioisostere for more common motifs like piperidine. The zwitterionic nature of 2-Azoniaspiro[3.3]heptane-6-carboxylate, possessing both a quaternary ammonium cation and a carboxylate anion, introduces unique physicochemical properties that can influence solubility, membrane permeability, and ultimately, stability.

Understanding the intrinsic stability of this inner salt is paramount for its successful development as a pharmaceutical agent. This guide will delve into the key structural features that are likely to govern its degradation and provide a robust framework for its experimental stability evaluation.

Predicted Stability Liabilities of 2-Azoniaspiro[3.3]heptane-6-carboxylate Inner Salt

Based on the structure of 2-Azoniaspiro[3.3]heptane-6-carboxylate, several potential degradation pathways can be postulated. The strained four-membered azetidinium ring and the carboxylate functionality are the most probable sites of instability.

Azetidinium Ring Instability

The presence of a quaternary ammonium ion within a four-membered ring introduces significant ring strain. This makes the azetidinium ring susceptible to nucleophilic attack, potentially leading to ring-opening. This reactivity is a critical consideration under various pH conditions.

A forced degradation study on a related azetidine-containing compound demonstrated that the formation of an azetidinium ion can be a key step in the degradation mechanism, alongside amide bond hydrolysis.[1] The strain in the spirocyclic system of 2-Azoniaspiro[3.3]heptane-6-carboxylate could make it even more prone to such degradation pathways.

Influence of pH on Stability
  • Acidic Conditions: Under acidic conditions, the carboxylate group will be protonated, neutralizing the inner salt. The azetidinium ring is expected to be relatively stable to acid-catalyzed hydrolysis. However, strong acidic conditions at elevated temperatures could promote ring-opening reactions.

  • Neutral Conditions: The zwitterionic form is expected to be the most stable at or near the isoelectric point. The stability of zwitterionic amino acids is known to be significantly influenced by the presence of water, which can stabilize the charged groups through hydration.[2]

  • Basic Conditions: In alkaline media, the azetidinium ring becomes a prime target for nucleophilic attack by hydroxide ions. This can lead to a ring-opening reaction, forming a corresponding amino alcohol. The kinetics of this degradation pathway are expected to be pH-dependent.

Thermal and Photolytic Stress
  • Thermal Stability: While many amino acids exhibit considerable thermal stability, the strained ring system of the title compound may lower its decomposition temperature.[3][4] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential to determine its thermal limits.

  • Photostability: The absence of significant chromophores in the core structure suggests that the compound may not be highly susceptible to photodegradation by visible light. However, exposure to high-energy UV light could potentially induce radical-mediated decomposition pathways. Photostability studies according to ICH Q1B guidelines are necessary to confirm this.

A Strategic Approach to Forced Degradation Studies

A systematic forced degradation study is essential to identify the likely degradation products and establish a stability-indicating analytical method. The following workflow is recommended:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_DAD HPLC-DAD (Initial Screening) Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_DAD Oxidative_Stress Oxidative Stress (e.g., 3% H2O2, RT) Oxidative_Stress->HPLC_DAD Thermal_Stress Thermal Stress (e.g., 80°C, solid & solution) Thermal_Stress->HPLC_DAD Photolytic_Stress Photolytic Stress (ICH Q1B) Photolytic_Stress->HPLC_DAD LC_MS LC-MS/MS (Identification of Degradants) HPLC_DAD->LC_MS NMR NMR (Structure Elucidation) LC_MS->NMR Stability_Indicating_Method Development of Stability- Indicating Method NMR->Stability_Indicating_Method Drug_Substance 2-Azoniaspiro[3.3]heptane- 6-carboxylate Inner Salt Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidative_Stress Drug_Substance->Thermal_Stress Drug_Substance->Photolytic_Stress

Sources

Spiro[3.3]heptane Scaffolds: Next-Generation Bioisosteres for Piperidine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, present in over 100 FDA-approved small molecules. However, its ubiquity has led to intellectual property (IP) crowding, and its physicochemical profile often carries liabilities regarding metabolic stability (CYP450 oxidation) and hERG channel inhibition.

This technical guide analyzes the 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane scaffolds as high-value bioisosteres for piperidine.[1] By transitioning from a flat, flexible 2D chair conformation to a rigid, twisted 3D spirocyclic architecture, researchers can modulate lipophilicity (


), alter substituent exit vectors, and extend metabolic half-life (

) without sacrificing potency.

The Piperidine Problem & The Spiro Solution

Geometric Divergence: The "Exit Vector"

The primary failure mode in bioisosteric replacement is the mismatch of substituent orientation. Piperidine typically adopts a chair conformation with bond angles near 109.5°. Substituents at the 4-position project in an equatorial or axial vector.

In contrast, the spiro[3.3]heptane scaffold consists of two cyclobutane rings joined at a single spiro-carbon. This creates a "puckered" geometry. The rings are perpendicular to each other, creating a 90° twist in the molecular scaffold.

  • Rigidity: The spiro scaffold significantly reduces conformational entropy penalty upon binding.

  • Vectorization: The exit vectors are non-collinear compared to the 1,4-disubstituted piperidine, allowing the molecule to explore novel chemical space within the binding pocket.

Electronic & Lipophilic Modulation

Spirocycles are


-rich.[2] Increasing the fraction of 

carbons (

) is correlated with improved clinical success rates due to higher solubility and lower promiscuity.
  • Lipophilicity: Replacing a piperidine with a spiro[3.3]heptane often lowers

    
     (see Section 2), despite the carbon count remaining similar or increasing slightly.[3][4]
    
  • Basicity: The

    
     of the secondary amine in 2-azaspiro[3.3]heptane is typically lower (approx. 9.5–10.5) than piperidine (~11.0), improving membrane permeability and reducing lysosomal trapping.
    

Physicochemical Profiling: Data Comparison

The following data aggregates comparative studies between standard piperidine drugs and their spiro-analogs (e.g., Bupivacaine analogs).

PropertyPiperidine (Ref)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneImpact
Geometry 2D Chair (Flexible)3D Twisted (Rigid)3D Twisted (Rigid)Entropy benefit
LogD (pH 7.4) 1.61.21.0Improved Solubility
Metabolic

Low (Baseline)Moderate (+20%)High (+70%)Reduced Clearance
Cl

(microsomes)
HighMediumLowStability
Vector Angle ~180° (1,4-trans)~180° (Linear projection)Non-linearNovel IP Space

Data Source: Aggregated from Mykhailiuk et al. (2023) and Enamine internal libraries.

Synthetic Accessibility: Protocols

Synthesis of spirocycles was historically challenging, limiting their adoption. Below are two validated protocols for accessing the core scaffolds.

Protocol A: Synthesis of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

Target: The standard "2-aza" symmetrical core.

Reagents:

  • Starting Material: 1,1-Bis(bromomethyl)cyclobutane (CAS: 135718-49-3)

  • Nitrogen Source: p-Toluenesulfonamide (

    
    )
    
  • Base: Potassium carbonate (

    
    ), Sodium hydride (
    
    
    
    )
  • Solvent: DMF[5][6]

Step-by-Step Methodology:

  • Cyclization: Dissolve 1,1-bis(bromomethyl)cyclobutane (1.0 eq) and

    
     (1.0 eq) in DMF (0.5 M). Add 
    
    
    
    (3.0 eq). Heat to 100°C for 16 hours.
  • Workup: Dilute with water, extract with EtOAc. The product,

    
    -tosyl-2-azaspiro[3.3]heptane, precipitates or crystallizes upon concentration.
    
  • Detosylation: Dissolve the intermediate in anhydrous DME. Add Sodium naphthalenide (freshly prepared) at -78°C until the dark green color persists. Quench with water.

  • Boc-Protection: To the crude amine solution, add

    
     (1.2 eq) and 
    
    
    
    . Stir at RT for 4 hours.
  • Purification: Silica gel chromatography (Hexane/EtOAc) yields the N-Boc protected scaffold.

Protocol B: Synthesis of 1-azaspiro[3.3]heptane (Advanced)

Target: The "1-aza" asymmetrical core (Mykhailiuk Method).

Reagents:

  • Starting Material: Methylenecyclobutane

  • Reagent: Chlorosulfonyl isocyanate (CSI - "Graf Isocyanate")

  • Reductant:

    
     / 
    
    
    
    (Alane generated in situ)

Step-by-Step Methodology:

  • [2+2] Cycloaddition: Cool a solution of methylenecyclobutane in diethyl ether to 0°C. Dropwise add CSI. The reaction forms the

    
    -lactam sulfonyl chloride intermediate.
    
  • Hydrolysis: Carefully quench the mixture with aqueous sodium sulfite/bicarbonate to remove the sulfonyl group, yielding the spiro-

    
    -lactam (spiro[3.3]heptan-1-one derivative).
    
  • Reduction: Prepare an alane (

    
    ) solution by mixing 
    
    
    
    and
    
    
    (3:1 ratio) in dry ether.
  • Ring Reduction: Add the spiro-

    
    -lactam to the alane solution at 0°C. Reflux for 2 hours. This reduces the amide carbonyl to the methylene, yielding the secondary amine 1-azaspiro[3.3]heptane.
    
  • Isolation: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Isolate as the HCl salt for stability.

Visualization: Decision Logic & Synthesis

SpiroLogic Piperidine Piperidine Scaffold (Standard) Issues Issues: 1. Metabolic Liability (Oxidation) 2. IP Crowding 3. High Lipophilicity Piperidine->Issues Design Bioisostere Design: Spiro[3.3]heptane Issues->Design Optimization Variant2 2-Azaspiro[3.3] (Symmetrical) Design->Variant2 Standard Route Variant1 1-Azaspiro[3.3] (Asymmetrical) Design->Variant1 Advanced Route Outcome Outcomes: 1. Lower LogD 2. Novel Exit Vector 3. Rigidification (Entropy) Variant2->Outcome Variant1->Outcome

Figure 1: Decision matrix for replacing piperidine with spirocyclic scaffolds to address specific medicinal chemistry liabilities.

SynthesisFlow StartA 1,1-Bis(bromomethyl) cyclobutane StepA1 Cyclization (TsNH2, K2CO3) StartA->StepA1 InterA N-Tosyl Spiro StepA1->InterA StepA2 Deprotection (Na/Naphthalenide) InterA->StepA2 FinalA 2-Azaspiro[3.3]heptane StepA2->FinalA StartB Methylene cyclobutane StepB1 [2+2] Cycloaddition (CSI) StartB->StepB1 InterB Spiro-beta-lactam StepB1->InterB StepB2 Reduction (Alane) InterB->StepB2 FinalB 1-Azaspiro[3.3]heptane StepB2->FinalB

Figure 2: Synthetic pathways for the two primary spiro[3.3]heptane bioisosteres.

Metabolic & Safety Implications[7][8]

Metabolic Stability (Microsomal Clearance)

Piperidine rings are prone to oxidative metabolism, particularly


-carbon hydroxylation mediated by CYP450 enzymes (e.g., CYP2D6).
  • Mechanism of Stabilization: The spiro[3.3]heptane scaffold introduces steric bulk and alters the electronic environment around the nitrogen. In 1-azaspiro[3.3]heptane, the

    
    -carbons are part of a strained cyclobutane ring, which is energetically less favorable for radical formation during the CYP catalytic cycle compared to the relaxed piperidine ring.
    
  • Data: In a direct comparison using Bupivacaine analogs, the 1-azaspiro variant showed a

    
     of 52 minutes in human liver microsomes, compared to 31 minutes for the 2-azaspiro variant, demonstrating superior metabolic resilience [1].
    
hERG Inhibition

Flexible lipophilic amines (like N-substituted piperidines) are frequent hERG blockers, leading to QT prolongation risks.

  • Rigidification: Constraining the amine into a spirocyclic system reduces the "induced fit" capacity of the molecule to bind within the hERG pore.

  • Basicity: The modulation of

    
     (often lowering it slightly) reduces the fraction of cationic species at physiological pH, which is the primary pharmacophore for hERG binding.
    

Case Study: Bupivacaine Analog

Context: Bupivacaine is a local anesthetic containing a piperidine ring.[3][4] It suffers from cardiotoxicity. Intervention: Researchers replaced the piperidine ring with 1-azaspiro[3.3]heptane .[1][3][4][7] Results:

  • Potency: The spiro-analog retained full anesthetic efficacy in in vivo tail-flick tests.

  • Safety: The analog exhibited a better safety margin due to reduced lipophilicity (

    
     dropped from 2.2 to 1.0) and altered distribution kinetics.
    
  • IP Status: The resulting molecule generated a patentable chemical entity distinct from the generic parent drug.

References

  • Mykhailiuk, P. K., et al. (2023).[8] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][3][4][7][9] Angewandte Chemie International Edition.[1][10] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidine Surrogates. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Chemical Scaffold. Angewandte Chemie.[1][10] Link

  • Barnes-Seeman, D. (2020). The Role of Spirocycles in Drug Discovery.[2][3][10][11][12][13] Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2023). Spirocyclic Piperidine Bioisosteres: Product Library & Data.Link

Sources

Conformational rigidity of 2-azoniaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Rigidity of 2-Azoniaspiro[3.3]heptane Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

A Technical Guide to Structure, Synthesis, and Bioisosteric Utility

Executive Summary: The Escape from Flatland

In modern medicinal chemistry, the "Escape from Flatland" (increasing Fsp³) is a critical strategy to improve clinical success rates by enhancing solubility and selectivity while reducing off-target metabolic liability. The 2-azoniaspiro[3.3]heptane core—specifically the quaternary or protonated forms of 2-azaspiro[3.3]heptane—represents a premier scaffold in this domain.

Unlike flexible piperidines or planar aromatic rings, this spirocyclic system offers a defined, rigid geometric vector that positions substituents with high precision. This guide analyzes the conformational dynamics, synthetic pathways, and physicochemical implications of incorporating this moiety into drug candidates.[1]

Structural Dynamics & Geometric Parameters[2][3]

The Geometry of Rigidity

The 2-azoniaspiro[3.3]heptane cation consists of two four-membered rings sharing a single spiro-carbon (C4). While often depicted as two flat squares orthogonal to each other, the reality is dominated by ring puckering to relieve torsional strain.

  • Puckering Angle (

    
    ):  The cyclobutane/azetidine rings are not planar. They adopt a puckered conformation with a dihedral angle of approximately 25°–30° .
    
  • The "Butterfly" Effect: The spiro-fusion creates a rigid core, but the "wings" (the two rings) retain a specific vibrational mode. However, unlike a cyclohexane chair-flip (approx. 10 kcal/mol barrier), the spiro[3.3] system is conformationally locked regarding the relative orientation of the exit vectors.

  • Exit Vectors: In a 2,6-disubstituted system, the substituents do not lie on a straight line (180°).[2] Instead, they project at an angle (approx. 150°–160°), providing a unique "kinked" vector distinct from para-phenyl (180°) or 1,4-piperidine (variable).

Quantitative Structural Data

The following table summarizes the geometric parameters of the spiro[3.3]heptane core compared to common bioisosteres.

ParameterSpiro[3.3]heptane Core1,4-Piperidine (Chair)1,4-Phenylene
C-C Bond Length ~1.55 Å (Strained)1.54 Å1.39 Å
Internal Bond Angles ~88° (Compressed)~109.5°120°
Distance (C2-C6) ~5.8 Å~5.0 Å (variable)~5.8 Å
Exit Vector Angle Non-collinear (~160°)Variable (flexible)Collinear (180°)
Lipophilicity (

LogP)
-0.8 vs PhenylReferenceReference

Technical Insight: The C-N bond in the azonia (quaternary) species is slightly shorter than in the neutral amine due to the electrostatic contraction and hybridization effects, further rigidifying the azetidine ring.

Synthetic Pathways and Protocol Design

Synthesis of the 2-azoniaspiro[3.3]heptane core is non-trivial due to the high ring strain (~26 kcal/mol per ring). The two dominant strategies are the Double Displacement Strategy (Carreira Method) and the Oxetane Ring Expansion (Modern Industrial Route).

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these derivatives, highlighting the critical "pinch point" of cyclization.

SynthesisWorkflow Start Precursor Selection RouteA Route A: Pentaerythritol Deriv. (Carreira Method) Start->RouteA RouteB Route B: Oxetane Expansion (Industrial Scale) Start->RouteB InterA N-Tosyl Spiro Intermediate RouteA->InterA TsNH2, NaH InterB 3,3-bis(bromomethyl)oxetane RouteB->InterB Activation Deprotection Deprotection/Quaternization InterA->Deprotection Mg/MeOH Cyclization Cyclization (High Dilution Required) InterB->Cyclization Primary Amine Final 2-Azoniaspiro[3.3]heptane Salt Cyclization->Final Deprotection->Final

Figure 1: Comparative synthetic workflows for accessing the spiro[3.3]heptane core. Route B is preferred for scale-up due to atom economy.

Detailed Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride

Note: This protocol yields the hydrochloride salt, a stable "azonia" equivalent suitable for storage.

Reagents:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)[3]

  • Benzylamine (BnNH2)

  • Sodium Hydroxide (NaOH), 50% aq.[3]

  • Hexadecyltributylphosphonium bromide (Phase Transfer Catalyst)

  • Pd/C (10 wt%)

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Spiro-Cyclization (Phase Transfer Catalysis):

    • Charge a reactor with BBMO (1.0 eq) and Benzylamine (3.0 eq).

    • Add toluene (10 V) and the phase transfer catalyst (0.05 eq).

    • Heat to reflux (110°C) with vigorous stirring. Critical: High agitation speed is required to maintain the emulsion.

    • Mechanism: The benzylamine performs a double nucleophilic displacement. The first displacement opens the oxetane (or displaces bromide depending on conditions), and the second closes the azetidine ring.

    • Monitor by HPLC. Upon completion, cool and wash with water.

    • Isolate N-benzyl-2-azaspiro[3.3]heptane by vacuum distillation.

  • Debenzylation (Hydrogenolysis):

    • Dissolve the N-benzyl intermediate in MeOH.

    • Add Pd/C (10% loading).

    • Hydrogenate at 5 bar H₂ pressure at 50°C.

    • Safety Check: Ensure the autoclave is grounded; spiro-amines can be volatile.

  • Salt Formation (The Azonia Species):

    • Filter the catalyst.[4]

    • Cool the filtrate to 0°C.

    • Dropwise add HCl in Dioxane (1.1 eq).

    • The 2-azaspiro[3.3]heptane hydrochloride will precipitate as a white, crystalline solid.

    • Filter and dry under vacuum.

Validation Criteria:

  • ¹H NMR (D₂O): Look for the characteristic doublets of the azetidine ring (approx

    
     4.0 ppm) and the multiplets of the cyclobutane ring (approx 
    
    
    
    2.0-2.5 ppm).
  • Melting Point: >200°C (decomposition), indicative of a stable crystal lattice.

Physicochemical Implications in Drug Design[1][7][8]

Metabolic Stability

The spiro[3.3]heptane core is metabolically superior to piperidine. The absence of easily abstractable hydrogen atoms adjacent to the nitrogen (in the spiro-bridgehead positions) and the steric bulk of the puckered rings effectively block Cytochrome P450 oxidation at the


-carbon relative to the spiro center.
Basicity and pKa

The pKa of the 2-azaspiro[3.3]heptane (conjugate acid) is approximately 10.5 , similar to secondary alkyl amines. However, the nucleophilicity of the free base is reduced compared to piperidine due to the steric hindrance of the puckered rings, making the azonia form (salt) highly stable once formed.

Solubility Profile

Replacing a phenyl ring with a 2-azoniaspiro[3.3]heptane moiety typically lowers LogP by 0.8 to 1.2 units . This is a massive shift in medicinal chemistry, often converting a lipophilic, insoluble compound into a soluble, orally bioavailable candidate without introducing polar surface area (PSA) that would hinder membrane permeability.

Logical Pathway: Bioisosteric Replacement

When should you deploy this scaffold? Use the following logic map to determine suitability.

BioisostereLogic Start Candidate Optimization Problem Identified Problem1 High Metabolic Clearance? Start->Problem1 Problem2 Poor Solubility (High LogP)? Start->Problem2 Problem3 Flat Structure (Low Fsp3)? Start->Problem3 Solution Replace Phenyl/Piperidine with 2-Azoniaspiro[3.3]heptane Problem1->Solution Blocks Metabolic Sites Problem2->Solution Lowers LogP Problem3->Solution Adds 3D Character Check Check Vector Alignment Solution->Check Result1 Retains Potency + Improves Properties Check->Result1 Vectors Align Result2 Loss of Potency (Vector Mismatch) Check->Result2 Vectors Diverge

Figure 2: Decision matrix for deploying spiro[3.3]heptane scaffolds in lead optimization.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. Link

Sources

The Structural & Functional Divergence: 2-Azaspiro vs. 2-Azoniaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 2-azaspiro and 2-azoniaspiro nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Beyond Semantics

In high-stakes drug discovery, the distinction between 2-azaspiro and 2-azoniaspiro nomenclature is not merely a matter of syntax—it is a fundamental descriptor of electronic state, chemical reactivity, and pharmacological potential.

  • 2-Azaspiro refers to a neutral, trivalent nitrogen incorporated into a spirocyclic framework. It is a versatile scaffold used to increase

    
     character, improve metabolic stability, and serve as a bioisostere for morpholines or piperidines.
    
  • 2-Azoniaspiro refers to a cationic, tetravalent (quaternary) nitrogen at the same position. It represents a fixed charge species, often acting as a potent peripheral receptor ligand, a phase-transfer catalyst, or a high-solubility salt form.

This guide dissects the IUPAC grounding, synthetic pathways, and medicinal chemistry implications of these two distinct entities.

Fundamental Nomenclature Rules (IUPAC)

The International Union of Pure and Applied Chemistry (IUPAC) utilizes "replacement nomenclature" to describe heterocycles where carbon atoms are replaced by heteroatoms.

The "Aza" vs. "Azonia" Rule

The core difference lies in the valence and charge of the nitrogen atom (Rule B-6).

Feature2-Azaspiro 2-Azoniaspiro
Nitrogen State Neutral, Trivalent (

)
Cationic, Tetravalent (

)
Hybridization

(typically)

Substituents 2 ring bonds + 1 exocyclic bond (H or R)2 ring bonds + 2 exocyclic bonds (R, R')
Counter-ion Not required (unless protonated as a salt)Mandatory (e.g., chloride, iodide)
IUPAC Prefix aza-azonia-
Numbering Logic

In spiro systems, numbering typically begins at the carbon adjacent to the spiro atom in the smaller ring (or specific bridgehead rules for complex systems) and proceeds around the rings.

  • 2-azaspiro[4.5]decane : Nitrogen is at position 2 of the spiro[4.5]decane skeleton.[1]

  • 2-azoniaspiro[4.5]decane : A quaternary nitrogen resides at position 2.

Visualization: Nomenclature Decision Tree

NomenclatureLogic cluster_ex Example: Spiro[4.5]decane skeleton Start Analyze Spirocyclic Nitrogen CheckCharge Is the Nitrogen Neutral or Charged? Start->CheckCharge Neutral Neutral (Trivalent) (e.g., -NH- or -NR-) CheckCharge->Neutral Charged Cationic (Tetravalent) (e.g., =N+(R)(R)-) CheckCharge->Charged Aza Use Prefix: 'AZA' (e.g., 2-azaspiro...) Neutral->Aza Azonia Use Prefix: 'AZONIA' (e.g., 2-azoniaspiro...) Charged->Azonia AzaEx 2-azaspiro[4.5]decane Aza->AzaEx AzoniaEx 2,2-dimethyl-2-azoniaspiro[4.5]decane iodide Azonia->AzoniaEx

Caption: Decision logic for assigning "aza" vs. "azonia" prefixes based on nitrogen valency and charge.

Structural & Electronic Divergence

Electronic Profile
  • 2-Azaspiro (Base): Possesses a lone pair of electrons. It acts as a Lewis base and a hydrogen bond acceptor. Its pKa typically ranges from 8–10 (secondary/tertiary amine), meaning it exists in equilibrium between charged and neutral states at physiological pH.

  • 2-Azoniaspiro (Cation): The nitrogen has no lone pair; the positive charge is permanent regardless of pH. This creates a strong electrostatic field, facilitating ionic bonding (salt bridges) with anionic residues (e.g., Asp, Glu) in protein targets.

Physicochemical Properties[7]
Property2-Azaspiro (Neutral form)2-Azoniaspiro (Quaternary salt)
LogP (Lipophilicity) Moderate to High (Tunable)Very Low (Highly Polar)
Water Solubility Moderate (pH dependent)High (Independent of pH)
Membrane Permeability Good (Passive diffusion possible)Poor (Requires transporters)
BBB Penetration High (if designed correctly)Negligible (Peripherally restricted)

Synthetic Interconnectivity

The 2-azaspiro compound is often the synthetic precursor to the 2-azoniaspiro derivative.

Protocol: Synthesis of 2-Azoniaspiro from 2-Azaspiro

Objective: Quaternization of 2-azaspiro[4.5]decane to form 2-methyl-2-azoniaspiro[4.5]decane iodide.

  • Starting Material: Dissolve 1.0 eq of 2-methyl-2-azaspiro[4.5]decane in anhydrous acetone or acetonitrile.

  • Alkylation: Add 1.2 eq of methyl iodide (MeI) dropwise at 0°C under inert atmosphere (

    
    ).
    
    • Note: MeI is a potent alkylating agent; use appropriate safety containment.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The azoniaspiro salt will typically precipitate out of the non-polar/semi-polar solvent.

  • Isolation: Filter the white precipitate.

  • Purification: Wash the filter cake with cold diethyl ether to remove unreacted amine and excess MeI. Recrystallize from ethanol/ethyl acetate if necessary.

  • Validation:

    • 1H NMR: Look for the characteristic downfield shift of the N-methyl protons (approx. 3.0–3.5 ppm) and the integration corresponding to a quaternary system.

    • MS (ESI+): Observe the parent cation mass

      
      . Note that unlike amines 
      
      
      
      , quaternary salts show the cation mass directly.
Visualization: Synthetic Pathway[8]

SynthesisPath cluster_conditions Conditions Precursor 2-Azaspiro Precursor (Tertiary Amine) Reaction Quaternization (SN2 Reaction) Precursor->Reaction Nucleophilic Attack Reagent Alkylating Agent (e.g., MeI, BnBr) Reagent->Reaction Product 2-Azoniaspiro Salt (Quaternary Ammonium) Reaction->Product Precipitation Cond1 Solvent: Acetone/ACN Cond2 Temp: 0°C to RT

Caption: Conversion of a neutral azaspiro amine to a cationic azoniaspiro salt via N-alkylation.

Pharmacological Implications in Drug Design[8][9][10]

The "Azaspiro" Strategy: Escaping Flatland

Medicinal chemists utilize 2-azaspiro scaffolds to increase the fraction of


 carbons (

) in a molecule.
  • Benefit: This 3D-dimensionality improves solubility and selectivity compared to flat aromatic rings.

  • Application: Bioisosteres for piperidine in GPCR ligands (e.g., Opioid receptors, Chemokine receptors).

The "Azoniaspiro" Strategy: Peripheral Restriction

The 2-azoniaspiro motif is deliberately employed to prevent Blood-Brain Barrier (BBB) crossing.

  • Mechanism: The permanent positive charge prevents passive diffusion across the lipophilic endothelial cells of the BBB.

  • Application:

    • Respiratory Drugs: Anticholinergics (Muscarinic antagonists) for COPD/Asthma where local lung action is desired without CNS side effects (e.g., confusion, hallucinations).

    • GI Motility Agents: Targeting peripheral receptors in the gut.

Comparative Data: CNS Penetration
Compound ClassStructure TypeLogD (pH 7.4)Brain/Plasma Ratio (

)
Primary Indication
Azaspiro Neutral/Protonated Eq.1.5 – 3.5> 0.5 (CNS Penetrant)Analgesia, Depression, Schizophrenia
Azoniaspiro Quaternary Cation< -1.0< 0.05 (CNS Excluded)COPD, OAB, GI Disorders

References

  • IUPAC Rule B-6 : Nomenclature of Heterocyclic Systems containing Cationic Hetero Atoms.[2] IUPAC Blue Book.[2] Link

  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Angewandte Chemie International Edition. Link

  • Smith, P. W., et al. (2009). Quaternary Ammonium Salts as Peripherally Restricted Muscarinic Antagonists. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary : 2-azoniaspiro[4.5]decane derivatives.[4][1] National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Solubility of 2-azoniaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Structural and Physicochemical Profile of 2-azoniaspiro[3.3]heptane-6-carboxylate

2-azoniaspiro[3.3]heptane-6-carboxylate is a fascinating molecule characterized by a rigid, three-dimensional spirocyclic core. This scaffold has garnered significant interest in medicinal chemistry as a bioisostere for more common ring systems like piperidine.[1][2] The defining feature of the target molecule is its zwitterionic nature. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups.[3] In this case, the presence of a quaternary ammonium cation (the "azonia" component) and a carboxylate anion results in a molecule with a net neutral charge, yet with distinct polar regions. This internal charge separation is the primary determinant of its solubility profile.

The inherent properties of zwitterions suggest a high affinity for polar solvents, particularly water, where the charged functional groups can be effectively solvated.[4][5] Conversely, poor solubility is anticipated in non-polar organic solvents. Understanding and quantifying this solubility is paramount for applications in drug delivery, where aqueous solubility is often a prerequisite for bioavailability, and in process chemistry, where solvent selection is critical for reaction and purification.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle is based on the polarity of the solute and the solvent.

  • Aqueous Solubility: Due to its zwitterionic character, 2-azoniaspiro[3.3]heptane-6-carboxylate is expected to be highly soluble in water. The positively charged azonia group and the negatively charged carboxylate group can form strong ion-dipole interactions with water molecules. Furthermore, the carboxylate group can act as a hydrogen bond acceptor, and the protons on the carbon atoms adjacent to the positive nitrogen can participate in weaker hydrogen bonding, further enhancing aqueous solubility.[3]

  • Solubility in Organic Solvents: The solubility in organic solvents is expected to vary significantly with the solvent's polarity.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant, which can stabilize the charged groups of the zwitterion. Therefore, moderate to good solubility is expected.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have a high dielectric constant and can solvate the cationic center well. However, their ability to solvate the anionic carboxylate group is less effective compared to protic solvents. Moderate solubility is anticipated.

    • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and are incapable of forming strong interactions with the charged functional groups of the zwitterion. Consequently, 2-azoniaspiro[3.3]heptane-6-carboxylate is expected to be poorly soluble or practically insoluble in these solvents.

The following diagram illustrates the key intermolecular interactions influencing the solubility of 2-azoniaspiro[3.3]heptane-6-carboxylate in water.

G A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Shaking at constant temp.) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Extraction (Aliquot of supernatant) C->D E 5. Filtration (Syringe filter) D->E F 6. Dilution (Prepare for analysis) E->F G 7. Quantification (HPLC analysis) F->G H 8. Calculation (Determine solubility) G->H

Sources

Methodological & Application

Synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid from oxetane precursors

[1][2][3][4]

Executive Summary

The 2-azaspiro[3.3]heptane scaffold has emerged as a high-value bioisostere for the piperidine ring.[1] Its spirocyclic geometry alters the exit vectors of substituents, often improving metabolic stability (lowering lipophilicity, logD) and solubility compared to their monocyclic counterparts. This guide details the synthesis of the 6-carboxylic acid derivative, a versatile building block for amide coupling in peptidomimetics.

Key Chemical Challenges
  • Ring Strain: The spiro[3.3] system possesses significant Baeyer strain (~60 kcal/mol), requiring mild conditions to prevent ring fragmentation.

  • Regiochemistry: Ensuring the carboxylic acid is installed at the C6 position (distal cyclobutane ring) rather than the azetidine ring.

  • Precursor Fidelity: While oxetane precursors yield oxa-spirocycles, the aza-spirocycle requires an azetidinone or cyclobutane precursor.

Structural Analysis & Precursor Strategy

The synthesis relies on constructing the second four-membered ring onto a pre-existing four-membered core.

Target ScaffoldStructurePrimary PrecursorKey Reaction
2-Azaspiro[3.3]heptane All-carbon spiro core + NN-Boc-3-Azetidinone [2+2] Cycloaddition with Dichloroketene
2-Oxa-6-azaspiro[3.3]heptane Oxygen & Nitrogen in rings3,3-Bis(bromomethyl)oxetane Double Nucleophilic Displacement

Note: If your specific application requires the oxygenated core (2-oxa-6-aza), refer to Appendix A for the Oxetane-specific protocol. The main protocol below targets the exact molecule requested: 2-azaspiro[3.3]heptane-6-carboxylic acid .[2]

Protocol A: Synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic Acid

Methodology: Dichloroketene [2+2] Cycloaddition on Exocyclic Alkene.

Experimental Workflow Diagram

GStartN-Boc-3-AzetidinoneWittigStep 1: Wittig Olefination(Ph3PCH3Br, KOtBu)Start->WittigAlkeneN-Boc-3-methyleneazetidineWittig->Alkene Yield ~85%CycloaddStep 2: [2+2] Cycloaddition(Cl3CCOCl, Zn/Cu)Alkene->CycloaddDichloroketoneSpiro-Dichloroketone IntermediateCycloadd->Dichloroketone In situ ketene gen.DechlorStep 3: Dechlorination(Zn, AcOH)Dichloroketone->DechlorKetoneN-Boc-2-azaspiro[3.3]heptan-6-oneDechlor->Ketone Yield ~60% (2 steps)TosMICStep 4: Van Leusen Reaction(TosMIC, tBuOK)Ketone->TosMICNitrileSpiro-Nitrile IntermediateTosMIC->NitrileHydrolysisStep 5: Hydrolysis(NaOH/H2O2 or HCl)Nitrile->HydrolysisFinal2-Azaspiro[3.3]heptane-6-carboxylic acidHydrolysis->Final Final Target

Caption: Step-wise synthesis of the target spiro-acid from azetidinone via [2+2] cycloaddition logic.

Detailed Step-by-Step Protocol
Step 1: Wittig Olefination to 3-Methyleneazetidine

This step installs the exocyclic double bond required for the spiro-cyclization.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), N-Boc-3-azetidinone (1.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 1 hour.

    • Add N-Boc-3-azetidinone (dissolved in THF) dropwise.

    • Warm to room temperature (RT) and stir for 3 hours.

    • Quench: Saturated NH4Cl. Extract with Et2O.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Checkpoint: Product is a volatile oil. Avoid high vacuum for extended periods.

Step 2: [2+2] Cycloaddition (The Spiro Formation)

This is the critical ring-forming step. We use in-situ generated dichloroketene.

  • Reagents: 3-Methyleneazetidine (from Step 1), Trichloroacetyl chloride (2.0 eq), Zinc-Copper couple (Zn/Cu) or Activated Zn dust (4.0 eq).

  • Solvent: Dry Ether or DME (Dimethoxyethane).

  • Procedure:

    • Suspend activated Zn in Ether/DME containing the alkene.

    • Add Trichloroacetyl chloride dropwise over 1 hour under N2 atmosphere. Exothermic reaction - maintain gentle reflux.

    • Stir for 12 hours at RT.

    • Workup: Filter through Celite to remove Zinc. Wash filtrate with saturated NaHCO3 (to remove acid chloride) and brine.

    • Result: 5,5-Dichloro-2-azaspiro[3.3]heptan-6-one (crude).

Step 3: Dechlorination

Removal of the chlorine atoms to yield the parent spiro-ketone.

  • Reagents: Zinc dust (excess), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the crude dichloroketone in AcOH.

    • Add Zinc dust portion-wise at RT.

    • Stir for 2-4 hours (monitor by TLC).

    • Workup: Filter zinc. Concentrate AcOH. Neutralize residue with NaHCO3. Extract with DCM.

  • Yield: Typically 50-60% over two steps.

Step 4 & 5: Conversion of Ketone to Carboxylic Acid

We convert the ketone to the nitrile (one-carbon homologation) and hydrolyze.

  • Reagents: Tosylmethyl isocyanide (TosMIC), KOtBu, then NaOH/H2O2.

  • Procedure:

    • Van Leusen Reaction: Treat the spiro-ketone with TosMIC (1.1 eq) and KOtBu (2.2 eq) in DME/tBuOH (0°C to RT). This yields the 6-cyano-2-azaspiro[3.3]heptane .

    • Hydrolysis: Treat the nitrile with 30% H2O2 and 1M NaOH (or reflux in 6M HCl for amino acid salt).

    • Isolation: Acidify to pH 3-4 to precipitate the carboxylic acid or isolate as the Boc-protected amino acid.

Appendix A: The "Oxetane Precursor" Route (2-Oxa-6-azaspiro[3.3]heptane)

If the research goal is specifically to utilize oxetane precursors (as hinted in the prompt), the resulting scaffold is the 2-oxa-6-azaspiro[3.3]heptane . This is often used interchangeably in early discovery but has distinct physicochemical properties.

Precursor: 3,3-Bis(bromomethyl)oxetane (Commercially available or synthesized from pentaerythritol).

Reaction Scheme

OxetaneRouteBBMO3,3-Bis(bromomethyl)oxetaneConditionsBase (NaH or K2CO3)DMF, HeatBBMO->ConditionsAminePrimary Amine(R-NH2 or TsNH2)Amine->ConditionsProduct2-Oxa-6-azaspiro[3.3]heptaneConditions->Product Double N-Alkylation

Caption: Synthesis of the oxa-aza spirocycle directly from oxetane precursors.

Protocol:

  • Dissolve 3,3-bis(bromomethyl)oxetane (1 eq) in DMF.

  • Add the nitrogen nucleophile (e.g., Benzylamine or p-Toluenesulfonamide, 1 eq).

  • Add anhydrous K2CO3 (3 eq).

  • Heat to 100°C for 16 hours.

  • Mechanism: The amine performs a double nucleophilic displacement of the bromides, closing the second four-membered ring (azetidine) onto the oxetane core.

Comparative Data: 2-Aza vs. 2-Oxa-6-aza

Feature2-Azaspiro[3.3]heptane (Target)2-Oxa-6-azaspiro[3.3]heptane (Oxetane-derived)
Core Character Lipophilic, rigid hydrocarbon core.Polar, H-bond accepting core (Ether oxygen).
LogP Higher (More like cyclohexane).Lower (More like morpholine).
pKa (of amine) ~10-11 (Secondary amine).~8-9 (Inductive effect of oxygen lowers pKa).
Solubility Moderate.High (due to oxygen).
Synthetic Source Azetidinone or Cyclobutane.[1][3]Oxetane precursors.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[4] Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2] Journal of Medicinal Chemistry.[4] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Vertex Pharmaceuticals. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Link

  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[1][2][3][4][5] Link

Protocol for the Efficient Deprotection of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[3.3]heptane motif is a valuable bioisostere for commonly used saturated heterocycles, such as piperidine, in modern drug discovery. Its rigid, three-dimensional structure can confer advantageous physicochemical properties, including improved aqueous solubility and metabolic stability.[1] The synthesis of derivatives often requires the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a frequent choice for the amine due to its stability and straightforward, acid-labile removal.[2] This application note provides a comprehensive guide to the deprotection of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, a key intermediate for creating novel therapeutics.[3] We will delve into the underlying reaction mechanism, present a robust and validated protocol using trifluoroacetic acid (TFA), and discuss critical parameters for ensuring a clean and high-yielding transformation.

Mechanistic Rationale: Acid-Catalyzed Boc Cleavage

The removal of the Boc protecting group is a classic acid-catalyzed elimination reaction.[4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in three primary steps:

  • Protonation: The strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This initial step activates the group, making it susceptible to cleavage.[4][5]

  • Carbocation Formation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[4][5]

  • Decarboxylation & Salt Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[2][5] In the acidic medium, the newly liberated amine is immediately protonated by excess TFA to form the corresponding trifluoroacetate salt.[4][5]

A critical consequence of this mechanism is the generation of the reactive tert-butyl cation. This electrophile can potentially alkylate any nucleophilic sites on the target molecule, leading to unwanted side products.[6][7] While N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid lacks highly susceptible residues like tryptophan or methionine, the inclusion of a "scavenger" is a prudent measure to intercept the tert-butyl cation and ensure a cleaner reaction.[7][8]

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Reaction Steps cluster_2 Products Start N-Boc-2-azaspiro[3.3]heptane- 6-carboxylic acid Protonation 1. Protonation Start->Protonation + TFA Cleavage 2. C-O Bond Cleavage Protonation->Cleavage Forms Carbamic Acid + tert-Butyl Cation Decarboxylation 3. Decarboxylation Cleavage->Decarboxylation tBu tert-Butyl Cation (quenched by scavenger) Cleavage->tBu Product 2-Azaspiro[3.3]heptane- 6-carboxylic acid (TFA Salt) Decarboxylation->Product Forms Free Amine Salt CO2 Carbon Dioxide (gas) Decarboxylation->CO2 Experimental_Workflow A 1. Dissolve Substrate in DCM B 2. Cool to 0°C in Ice Bath A->B C 3. Add Scavenger (TIS) & TFA (dropwise) B->C D 4. Warm to RT Stir for 1-4h C->D E 5. Monitor by TLC D->E Check for completion F 6. Concentrate in vacuo E->F G 7. Precipitate with Cold Diethyl Ether F->G H 8. Filter & Dry G->H I Product: TFA Salt H->I

Sources

Preparation of 2-azoniaspiro[3.3]heptane-6-carboxylate zwitterion

[3]

Detailed Experimental Protocol

Phase 1: Synthesis of 1-Benzyl-3,3-bis(bromomethyl)azetidine

Rationale: We utilize a benzyl protecting group for the nitrogen.[3] It is stable to the basic conditions of the subsequent cyclization and is cleanly removed via hydrogenolysis, avoiding the harsh acids required for tosyl removal which might complicate zwitterion isolation.

Reagents:

  • Pentaerythrityl tetrabromide (1.0 equiv)

  • Benzylamine (3.0 equiv)

  • Ethanol/Water or DMF (Solvent)

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve pentaerythrityl tetrabromide (38.8 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Benzylamine (32.1 g, 300 mmol) slowly.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 16–24 hours. The reaction is driven by the formation of the thermodynamically stable azetidine ring.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[4]

  • Extraction: Resuspend residue in CH₂Cl₂ (200 mL) and wash with water (2 x 100 mL) to remove excess amine and salts. Dry organic layer over MgSO₄.

  • Purification: The crude product is often pure enough, but can be purified via silica gel chromatography (Hexanes/EtOAc 9:1) to yield 1-benzyl-3,3-bis(bromomethyl)azetidine as a pale yellow oil.[4]

    • Target Yield: 60–75%.

Phase 2: Spirocyclization (The Malonate Strategy)

Rationale: The bis(bromomethyl)azetidine acts as a "1,3-electrophile." Reacting this with a "1,1-nucleophile" (diethyl malonate) constructs the second four-membered ring.

Reagents:

  • 1-Benzyl-3,3-bis(bromomethyl)azetidine (from Phase 1)

  • Diethyl malonate (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (2.5 equiv)

  • DMF (Anhydrous)

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.5 equiv) in anhydrous DMF at 0°C.

  • Nucleophile Formation: Add Diethyl malonate (1.1 equiv) dropwise. Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins until H₂ evolution ceases.

  • Cyclization: Cool back to 0°C. Add a solution of 1-benzyl-3,3-bis(bromomethyl)azetidine (1.0 equiv) in DMF dropwise.

  • Heating: Heat the mixture to 100–110°C for 12 hours. Note: High temperature is required to overcome the strain energy of forming the second cyclobutane ring.

  • Quench: Cool to RT. Carefully quench with saturated NH₄Cl solution.

  • Isolation: Extract with Et₂O (3x). Wash combined organics with LiCl solution (to remove DMF) and Brine. Dry and concentrate.

  • Product: Diethyl 2-benzyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate .

    • Target Yield: 50–65%.

Phase 3: Hydrolysis and Decarboxylation

Rationale: We must convert the gem-diester into the mono-carboxylic acid.

Protocol:

  • Hydrolysis: Dissolve the diester in Ethanol (10 vol). Add 2M NaOH (5 equiv). Reflux for 4 hours.

  • Acidification: Cool to 0°C. Acidify with 6M HCl to pH 1. The dicarboxylic acid may precipitate or be extracted with EtOAc.

  • Decarboxylation: Heat the crude dicarboxylic acid neat (or in high-boiling solvent like dichlorobenzene) to 160–180°C until CO₂ evolution ceases. Alternatively, reflux in 6M HCl for 12–24 hours (simultaneous decarboxylation).

  • Result: 2-benzyl-2-azaspiro[3.3]heptane-6-carboxylic acid (HCl salt).

Phase 4: Deprotection to Zwitterion

Rationale: Removal of the benzyl group yields the final amino acid.

Protocol:

  • Hydrogenation: Dissolve the Phase 3 product in MeOH/Water (1:1). Add Pd/C (10 wt% loading).

  • Reaction: Stir under H₂ atmosphere (balloon or 50 psi Parr shaker) for 12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation of Zwitterion:

    • Concentrate the filtrate.

    • To obtain the zwitterion (free from HCl), pass the residue through a weak anion exchange resin (or an ion-retardation resin like AG 11 A8).

    • Alternatively, dissolve in min. water and add propylene oxide (acid scavenger) to precipitate the zwitterion.

    • Recrystallize from Water/Ethanol.

Characterization & Quality Control

Analytical MethodExpected Signal / Criteria
¹H NMR (D₂O) δ 2.3–2.5 (m, 4H, cyclobutane CH₂), δ 2.9–3.1 (m, 1H, CH-COOH), δ 4.0–4.2 (m, 4H, azetidine CH₂). Note: Due to symmetry, signals are simplified.
¹³C NMR (D₂O) δ 35.0 (spiro-C), δ 38.5 (cyclobutane CH₂), δ 42.0 (CH-COOH), δ 60.5 (azetidine CH₂), δ 180.5 (COOH).
HRMS (ESI+) Calculated for [M+H]⁺ (C₇H₁₂NO₂): 142.0868 .
Appearance White to off-white crystalline solid.
Solubility Highly soluble in water; insoluble in non-polar organic solvents (Hexane, Et₂O).

Safety & Hazards

  • Alkylating Agents: Pentaerythrityl tetrabromide and the bis(bromomethyl)azetidine intermediate are potent alkylating agents. They are potential mutagens. Double-gloving and use of a fume hood are mandatory.

  • Sodium Hydride: Reacts violently with water. Ensure all glassware is flame-dried and DMF is anhydrous.

  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with water or solvent during handling.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues." Amino Acids, 39(2), 515–521.[2]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515.

  • Overman, L. E. (Ed.). (2010). Organic Reactions.[5][3][4][6] (General reference for alkylation of malonates and amine cyclizations).

Disclaimer: This protocol is intended for use by qualified research personnel only. Optimization of yields may be required depending on specific equipment and scale.

Application Note: 2-Azaspiro[3.3]heptane-6-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic incorporation of 2-azaspiro[3.3]heptane-6-carboxylic acid into peptide sequences. This molecule represents a distinct class of "spirocyclic spacers"—rigid, non-proteinogenic


-amino acid analogues that impose severe conformational constraints on the peptide backbone, often used to improve metabolic stability and lock bioactive conformations.

Introduction & Strategic Utility

In modern peptidomimetic drug design, the 2-azaspiro[3.3]heptane-6-carboxylic acid (hereafter referred to as Sp33-6 ) serves as a high-value scaffold. Unlike standard


-amino acids (e.g., Proline), Sp33-6 acts as a rigid 

-amino acid surrogate
. The nitrogen and carbonyl are separated by three carbon atoms and a spirocyclic center, extending the backbone distance while restricting rotational freedom.
Key Functional Attributes:
  • Conformational Locking: The spiro[3.3]heptane core forces the backbone into a linear or kinked geometry, distinct from the

    
    -turn induction of Proline.
    
  • Metabolic Shielding: The non-natural spirocyclic framework is unrecognizable to endogenous proteases, significantly extending the plasma half-life of incorporated peptides.

  • Lipophilicity Modulation: The carbon-rich cage increases the lipophilicity of the segment without adding rotatable bonds, potentially improving membrane permeability.

Chemical Properties & Handling[1]

PropertySpecification
Molecular Formula

(Free Acid)
Molecular Weight 155.19 g/mol
Amine Type Secondary (Cyclic, sterically hindered)
Chirality Achiral (Meso-like symmetry in planar representation, though puckering exists)
Solubility Moderate in DMF, DMSO; Poor in water/ether.
Preferred Protection Fmoc (Base labile) for SPPS.

Critical Handling Note: As a secondary amine, Sp33-6 behaves similarly to Proline but with higher steric bulk. The nitrogen is less nucleophilic than a primary amine, and the spiro-ring system creates significant steric hindrance for incoming acylations.

Protocol: Solid Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu strategy on polystyrene-based resin (e.g., Wang or Rink Amide).

Phase A: Coupling of Fmoc-Sp33-6-OH (Activation)

Attaching the spiro acid to the growing peptide chain.

The carboxylic acid at position 6 is relatively unhindered and couples well using standard carbodiimide or onium salt activation.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Alternative: HBTU / DIEA (Diisopropylethylamine).

  • Stoichiometry: 3-4 equivalents relative to resin loading.

Step-by-Step:

  • Dissolve Fmoc-Sp33-6-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

  • Add DIC (3 eq) and pre-activate for 2-3 minutes.

  • Transfer to the resin-bound peptide (free amine).

  • Agitate for 45–60 minutes at room temperature.

  • Wash resin 3x with DMF.

  • QC: Perform a Kaiser Test (Ninhydrin). Result should be Colorless (complete coupling).

Phase B: Coupling to the Spiro Amine (Acylation)

The Critical Step: Attaching the NEXT amino acid to the Sp33-6 nitrogen.

Challenge: The N-terminus of Sp33-6 is a secondary amine buried within a 4-membered ring adjacent to a spiro center. Standard HBTU/HCTU protocols often fail or result in deletion sequences.

High-Efficiency Protocol (PyAOP/HATU Method):

Reagents:

  • Preferred Agent: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .[1]

  • Base: DIEA or TMP (2,4,6-Trimethylpyridine).

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for difficult couplings due to better swelling and polarity.

Step-by-Step:

  • Fmoc Removal: Deprotect the Sp33-6 residue using 20% Piperidine/DMF (2 x 10 min).

    • Note: The deprotection kinetics are standard.

  • Wash: DMF (5x), DCM (3x), NMP (3x).

  • Validation (Crucial): Do NOT use the Kaiser Test. It yields false negatives for secondary amines.

    • Use: Chloranil Test or p-Nitrophenol Test .

    • Positive Result: Blue/Green beads (Chloranil) indicate free secondary amine.

  • Activation:

    • Amino Acid (4 eq).

    • PyAOP or HATU (4 eq).

    • DIEA (8 eq).

    • Dissolve in NMP.

  • Coupling Reaction:

    • Add activated mix to resin.

    • Microwave (Recommended): 75°C for 10 minutes (25W).

    • Room Temp (Alternative): Double coupling (

      
       hours).
      
  • Monitoring: Perform Chloranil test again. If beads remain blue, perform a third coupling using symmetric anhydride activation (Amino Acid + DIC, no base).

Visualization of Workflow

The following diagram illustrates the specific decision pathways required when handling the Sp33-6 scaffold compared to standard amino acids.

SPPS_Workflow cluster_difficult High-Steric Coupling Protocol Start Resin-Bound Peptide (Free Amine) Step1 Coupling OF Sp33-6 (Carboxyl Activation) Start->Step1 Standard Activation (DIC/Oxyma) Check1 Kaiser Test (Primary Amine Check) Step1->Check1 Check1->Step1 Blue (Incomplete) Deprotect Fmoc Deprotection (20% Piperidine) Check1->Deprotect Colorless (Complete) Step2_Prep Resin-Sp33-6-NH (Secondary Amine) Deprotect->Step2_Prep Check2 Chloranil Test (Secondary Amine Check) Step2_Prep->Check2 Step2_Coup Coupling TO Sp33-6 (Difficult Acylation) Check2->Step2_Coup Blue Beads (Free 2° Amine) Step2_Coup->Check2 Re-test Success Continue Synthesis Step2_Coup->Success Colorless (Chloranil) Method Reagents: PyAOP or HATU Solvent: NMP Cond: 75°C (MW) or 2x2hr Method->Step2_Coup

Figure 1: SPPS Decision Tree for Sp33-6 incorporation. Note the switch from Kaiser to Chloranil testing and the requirement for high-power coupling reagents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling TO Sp33-6 Steric hindrance of the secondary amine.Switch to PyAOP or PyBrOP . Increase temperature to 75°C. Use Symetric Anhydride activation (DIC/DCM) for the incoming amino acid.
Low Solubility / Aggregation Hydrophobic nature of the spiro scaffold.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add 1% DBU to the coupling mixture (caution with racemization).
False Negative Test Using Kaiser test on secondary amine.Mandatory: Use Chloranil or acetaldehyde/chloranil test.
Racemization Over-activation of the incoming His/Cys.If coupling His/Cys to Sp33-6, use DIC/Oxyma at Room Temp; avoid HATU/Base heating.

References

  • Radchenko, D. S., et al. (2010).[2] "Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues." Amino Acids, 39(2), 515-521.[2]

  • Carballares, S., et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, 17(5).

  • Albericio, F., & Bull, S. D. (2018). "Choosing the Right Coupling Reagent for Peptides." Organic Process Research & Development.

  • Enamine Ltd. (2023). "Spirocyclic Amino Acids in Drug Design." Enamine Application Notes.

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Azaspiro[3.3]heptane-6-carboxylate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2] Its inherent three-dimensionality, high fraction of sp3-hybridized carbons (Fsp3), and novel exit vectors allow for the exploration of previously inaccessible chemical space.[1][3][4] This guide provides a detailed exploration of the functionalization of a key derivative, 2-azaspiro[3.3]heptane-6-carboxylate. This building block offers two orthogonal points for chemical modification—the secondary amine at the 2-position and the carboxylate at the 6-position—making it an exceptionally versatile platform for generating diverse compound libraries. We will delve into the strategic rationale behind common synthetic transformations, provide detailed, field-proven protocols, and discuss the impact of this scaffold on drug-like properties.

The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold

The pursuit of novel chemical entities with improved pharmacological profiles has led researchers away from flat, aromatic structures towards more complex, three-dimensional molecules. Spirocyclic systems, particularly strained heterocycles like 2-azaspiro[3.3]heptane, are at the forefront of this shift.[5][6][7]

Key Advantages:

  • Improved Physicochemical Properties: The introduction of a spirocyclic core often leads to increased aqueous solubility, lower lipophilicity (logD), and enhanced metabolic stability compared to traditional saturated heterocycles like piperidine or morpholine.[1][3][4][8]

  • Bioisosteric Replacement: 2-Azaspiro[3.3]heptane is widely recognized as a valuable bioisostere for piperidine.[9][10] This substitution can maintain or improve biological activity while favorably modulating pharmacokinetic (PK) properties and providing a route to new intellectual property.

  • Structural Rigidity and Novel Vectors: The constrained conformation of the dual four-membered ring system provides well-defined exit vectors for substituents.[3][11] This rigidity can improve binding affinity and selectivity by locking the molecule into a more favorable conformation for target engagement.

  • Exploration of Uncharted Chemical Space: These scaffolds enable "scaffold hopping" from more conventional cores, allowing medicinal chemists to design molecules with unique shapes and properties, thereby escaping crowded patent landscapes.[2][3]

The 2-azaspiro[3.3]heptane-6-carboxylate core is particularly powerful because it provides two distinct and chemically addressable handles for building molecular complexity.

Figure 1: Key functionalization points on the core scaffold.

Core Functionalization Protocols

Successful diversification of the 2-azaspiro[3.3]heptane-6-carboxylate scaffold hinges on the selective and high-yielding modification of its two functional groups. We present robust protocols for each site.

Functionalization of the Carboxylate Group (C6)

The carboxylate is typically addressed first, often while the azetidine nitrogen is protected (e.g., as a Boc-carbamate) or as the free base if the chosen reaction conditions are compatible. Amide bond formation is the most common and impactful transformation.

Principle: This protocol utilizes a coupling reagent to convert the carboxylic acid into an activated species in situ, which is then susceptible to nucleophilic attack by a primary or secondary amine. The choice of coupling reagent is critical for efficiency and to minimize side reactions, particularly epimerization if the scaffold contains adjacent stereocenters.

Materials & Reagents:

  • N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

  • Amine of interest (R1R2NH)

  • Coupling Reagent (e.g., HATU, HBTU, T3P)

  • Organic Base (e.g., DIPEA, Et3N)

  • Anhydrous Solvent (e.g., DMF, DCM)

  • Saturated aq. NaHCO3, Brine

  • Drying agent (Na2SO4 or MgSO4)

Step-by-Step Procedure:

  • Dissolve N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the amine of interest (1.1 equiv) and DIPEA (2.5 equiv) to the solution.

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 equiv) in a small amount of DMF.

  • Add the coupling reagent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aq. NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired amide.

Causality & Insights:

  • Why pre-mix acid, amine, and base? While some protocols advocate for pre-activating the acid, adding the coupling reagent to a mixture containing the amine minimizes the lifetime of the highly reactive activated species, reducing the potential for side reactions.

  • Why DIPEA? Diisopropylethylamine is a non-nucleophilic base, preventing it from competing with the desired amine nucleophile.

  • Trustworthiness: The progress of this reaction is easily and reliably monitored by LC-MS, observing the consumption of the starting acid and the appearance of the product mass.[12][13]

Table 1: Comparison of Common Amide Coupling Reagents

ReagentFull NameKey AdvantagesCommon Use Case
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, low rate of epimerization.Sterically hindered amines, valuable substrates.
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateCost-effective, robust, and widely used.[12]General purpose, scalable reactions.
T3P® Propylphosphonic AnhydrideExcellent for low-epimerization couplings; byproducts are water-soluble.[13]Racemization-prone substrates.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleClassic, inexpensive reagents.Large-scale synthesis where cost is a major factor.
Functionalization of the Azetidine Nitrogen (N2)

Once the carboxylate has been functionalized, the Boc protecting group can be removed (typically with TFA or HCl in a non-nucleophilic solvent like DCM or 1,4-dioxane) to reveal the secondary amine, which serves as the next point of diversification.

Principle: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The choice of ligand is crucial for reaction efficiency.

Materials & Reagents:

  • Functionalized 2-azaspiro[3.3]heptane (from 2.1.1, after deprotection)

  • Aryl or Heteroaryl Halide/Triflate (Ar-X)

  • Palladium Pre-catalyst (e.g., Pd2(dba)3, G3-Palladacycle)

  • Phosphine Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Cs2CO3, K3PO4, LHMDS)

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the spirocyclic amine (1.0 equiv), aryl halide (1.2 equiv), base (2.0 equiv), palladium pre-catalyst (0.02 equiv), and ligand (0.04 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the N-arylated product.

Causality & Insights:

  • Why degas the solvent? Oxygen can deactivate the palladium catalyst, so removing it is critical for a successful reaction.

  • Why a bulky phosphine ligand? Ligands like XPhos facilitate the crucial reductive elimination step in the catalytic cycle, especially for hindered coupling partners.

  • Trustworthiness: The reaction's endpoint is clearly defined by the complete consumption of the starting amine, as verified by LC-MS.

Orthogonal Diversification Workflow

The true power of the 2-azaspiro[3.3]heptane-6-carboxylate scaffold lies in its capacity for orthogonal functionalization. A protecting group strategy enables the sequential, controlled addition of diverse substituents at the C6 and N2 positions, allowing for the rapid generation of a chemical library from a single core.

Orthogonal_Workflow Start Boc-Protected Core (N-Boc-2-azaspiro[3.3]heptane-6-COOH) Amide_Coupling Protocol 2.1.1: Amide Coupling Start->Amide_Coupling + R1R2NH Intermediate C6-Functionalized Intermediate (Boc-Protected Amide) Amide_Coupling->Intermediate Deprotection Boc Deprotection (TFA or HCl) Intermediate->Deprotection Free_Amine N-H Free Amine Deprotection->Free_Amine N_Func Protocol 2.2.1: N-Arylation / Alkylation Free_Amine->N_Func + Ar-X Final_Product Final Diversified Product (C6-Amide, N2-Aryl) N_Func->Final_Product

Figure 2: Orthogonal strategy for library synthesis.

Case Study: Bioisosteric Replacement of Fentanyl Core

A recent and compelling demonstration of the scaffold's utility is in the redesign of opioids. Researchers successfully replaced the central piperidine ring of fentanyl with a 2-azaspiro[3.3]heptane core.[14] This "bioisosteric replacement" resulted in a molecule that preserved the desired pain-relieving (analgesic) properties by maintaining the critical binding affinity for the μ-opioid receptor.[14] This significant structural modification offers a pathway to develop next-generation analgesics, potentially with an improved safety profile, such as reduced respiratory depression.[14] This work underscores the power of using strained spirocycles to dramatically alter a molecule's core architecture while retaining its intended biological function.[14]

Table 2: Impact of Spirocyclic Replacement on Physicochemical Properties (Illustrative)

PropertyParent Compound (Piperidine Core)Analog (2-Azaspiro[3.3]heptane Core)Rationale for Change
cLogP 3.12.5Increased sp3 character and reduced surface area often lower lipophilicity.[1]
Aqueous Solubility LowModerateHigher polarity and reduced crystal lattice energy can improve solubility.[3][4]
Metabolic Stability Moderate (CYP-mediated oxidation)HighThe quaternary spirocenter and lack of adjacent protons can block common sites of metabolism.[1][3]
pKa (Amine) ~8.8~9.5The strained ring system can alter the hybridization and basicity of the nitrogen atom.[8]

Conclusion

The 2-azaspiro[3.3]heptane-6-carboxylate building block is more than just a novelty; it is a validated and highly effective tool for modern drug discovery. Its unique combination of structural rigidity, favorable physicochemical properties, and orthogonal functional handles provides a robust platform for creating diverse and potent therapeutic candidates. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to harness the full potential of this remarkable scaffold, paving the way for the discovery of next-generation medicines.

References

  • Pechenet, M., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm Blog.
  • Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • Stewart, A., et al. (2026). Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters.
  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar.
  • Grygorenko, O. O., et al. (2020). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie.
  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Vale, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • Johansson, A., et al. (2016). Melanin concentrating hormone receptor 1 (MCHr1) antagonists. Journal of Medicinal Chemistry.
  • Morandi, B., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal.
  • Carreira, E. M., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare.
  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
  • Carreira, E. M., et al. (2008). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters.
  • Stepan, A. F., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry.
  • Pharmablock Nanjing R&D Co Ltd. (2011). Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry.
  • Carreira, E. M., et al. (2008).
  • Grygorenko, O. O., et al. (2020). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • Samas, B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.).
  • Olsson, R., & Norrby, P.-O. (2011).

Sources

Reaction conditions for esterification of 2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Esterification of 2-Azaspiro[3.3]heptane-6-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The 2-azaspiro[3.3]heptane-6-carboxylic acid scaffold has emerged as a critical "sp3-rich" bioisostere for piperidine and piperazine rings in modern drug discovery. Its high rigidity and specific vector orientation allow for precise positioning of pharmacophores while improving metabolic stability and lowering lipophilicity compared to traditional saturated heterocycles.

However, the chemical modification of this scaffold presents unique challenges:

  • Ring Strain: The spiro[3.3] system possesses significant Baeyer strain (~26 kcal/mol per cyclobutane ring). While kinetically stable, it can undergo ring-opening or rearrangement under extreme thermodynamic forcing conditions.

  • Bifunctionality: The molecule contains a nucleophilic secondary amine (position 2) and an electrophilic carboxylic acid (position 6). Direct esterification of the unprotected amino acid is strictly contraindicated as it leads to uncontrolled intermolecular polymerization (polyamide formation).

Core Directive: This guide outlines the mandatory protection strategy followed by three validated protocols for esterification, ranging from robust acid-catalyzed methods to mild alkylation techniques.

Part 2: Critical Pre-Requisite (The "Safety Lock")

Before attempting esterification, the secondary amine at position 2 must be orthogonally protected. The tert-butoxycarbonyl (Boc) group is the industry standard due to its stability under basic saponification conditions and clean removal with acid (TFA/HCl).

Protocol A: N-Boc Protection (Mandatory Precursor Synthesis)

If your starting material is already N-Boc protected, proceed to Part 3.

Rationale: Capping the amine prevents self-condensation during carboxylate activation. Reaction:



Step-by-Step:

  • Dissolution: Suspend 2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and Water (0.5 M concentration).

  • Basification: Add

    
     (2.5 eq) in one portion. The mixture will bubble (
    
    
    
    evolution). Stir until homogenous.
  • Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (

    
    , 1.2 eq) dropwise (dissolved in minimal THF if solid).
    
  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LCMS (Target Mass: [M+H]+ = ~242, often sees [M+Na]+ or t-Bu loss).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH 3–4 using 1M citric acid (avoid strong mineral acids to prevent Boc loss).

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over

      
       and concentrate.
      
  • Yield: Typically >90% as a white solid.

Part 3: Esterification Protocols

Method 1: Acid-Catalyzed Methanolysis (The "Standard" Route)

Best For: Methyl esters; robust scale-up; removal of acid-labile impurities. Mechanism: In-situ generation of anhydrous HCl via Thionyl Chloride (


).

Expert Insight: The spiro[3.3]heptane core is surprisingly resilient to acidic conditions. This method is preferred over


 catalysis because the volatile byproducts (

, HCl) simplify purification.

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Add anhydrous Methanol (0.2 M relative to substrate). Cool to 0°C.

  • Activation: Add Thionyl Chloride (

    
    , 2.0 eq) dropwise. Caution: Exothermic. Stir for 30 mins at 0°C to generate anhydrous HCl.
    
  • Addition: Add N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) as a solution in minimal MeOH or solid.

    • Note: If using the unprotected amino acid, this method will yield the Methyl ester hydrochloride salt directly.

  • Reflux: Heat to 60°C for 2–4 hours.

  • Quench: Cool to RT. Concentrate in vacuo to remove MeOH and excess HCl.

  • Neutralization: Redissolve in EtOAc. Wash with saturated

    
     (rapidly) to neutralize residual acid without hydrolyzing the ester.
    
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
Method 2: Base-Mediated Alkylation (The "Gentle" Route)

Best For: Benzyl (Bn), Allyl, or complex alkyl esters; Acid-sensitive substrates. Mechanism:


 displacement of an alkyl halide by the cesium carboxylate.

Expert Insight: Cesium carbonate is superior to potassium carbonate here due to the "cesium effect," which enhances the solubility and nucleophilicity of the carboxylate anion in organic solvents like DMF.

Protocol:

  • Dissolution: Dissolve N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.3 M).

  • Base: Add Cesium Carbonate (

    
    , 1.5 eq). Stir at RT for 30 mins.
    
  • Alkylation: Add Alkyl Halide (e.g., Benzyl Bromide, Iodomethane; 1.2 eq) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • TLC Monitoring: The acid (polar) will disappear; a less polar ester spot will appear.

  • Workup: Dilute with water (5x volume). Extract with

    
     or EtOAc.
    
    • Tip: DMF can be difficult to remove. Multiple water washes (3x) are required.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method 3: EDC Coupling (The "Complex Alcohol" Route)

Best For: Coupling with expensive, chiral, or sterically hindered alcohols. Reagents: EDC


HCl, DMAP.

Protocol:

  • Mix: Combine Acid (1.0 eq), Alcohol (1.1 eq), and DMAP (0.1 eq) in DCM (0.2 M).

  • Coupling: Cool to 0°C. Add EDC

    
    HCl (1.2 eq).
    
  • Stir: Warm to RT overnight.

  • Wash: Wash with 0.5 M HCl (removes DMAP/EDC urea), then

    
    .
    

Part 4: Data Summary & Visualization

Table 1: Comparative Reaction Conditions
ParameterMethod 1: Acid/MethanolMethod 2: Cs2CO3 AlkylationMethod 3: EDC Coupling
Target Ester Methyl, EthylBenzyl, Methyl, AllylComplex/Chiral Alcohols
Reagents

, MeOH

, R-X, DMF
EDC, DMAP, DCM
Temp/Time 60°C / 3 h25°C / 12 h25°C / 16 h
Yield High (85-95%)High (80-90%)Moderate (60-80%)
Risk Boc cleavage if uncontrolledDMF removal difficultUrea byproduct removal
Scale Multi-gram to KgGram scaleMilligram scale
Figure 1: Decision Logic for Esterification Strategy

EsterificationLogic Start Start: 2-azaspiro[3.3]heptane-6-COOH CheckProt Is Nitrogen Protected (Boc/Cbz)? Start->CheckProt Protect Protect Amine (Boc2O / NaHCO3) CheckProt->Protect No SelectMethod Select Esterification Method CheckProt->SelectMethod Yes Protect->SelectMethod Simple Target: Methyl/Ethyl Ester SelectMethod->Simple Complex Target: Benzyl/t-Butyl Ester SelectMethod->Complex Labile Target: Complex Alcohol SelectMethod->Labile MethodA Method A: SOCl2 / MeOH (High Yield, Scalable) Simple->MethodA MethodB Method B: Cs2CO3 / Alkyl Halide (Mild, Neutral) Complex->MethodB MethodC Method C: EDC / DMAP (For Hindered Alcohols) Labile->MethodC

Caption: Decision tree for selecting the optimal esterification protocol based on substrate protection status and target ester type.

Part 5: Analytical Validation (QC)

NMR Interpretation (400 MHz, CDCl3): The spiro[3.3]heptane core exhibits distinct multiplets due to its puckered conformation.

  • 
     1.44 ppm (s, 9H):  Boc-group (if present).
    
  • 
     2.20–2.60 ppm (m, 4H):  Methylene protons of the ring containing the carboxylate.
    
  • 
     3.67 ppm (s, 3H):  Methyl ester singlet (for Method A/B).
    
  • 
     3.80–4.00 ppm (m, 4H):  Methylene protons adjacent to Nitrogen (deshielded).
    

Troubleshooting:

  • Issue: Low yield in Method 2.

    • Fix: Ensure DMF is strictly anhydrous. Water quenches the alkyl halide.

  • Issue: Loss of Boc group in Method 1.

    • Fix: Keep reaction time under 4 hours and strictly control temperature. If Boc is lost, re-protect using

      
       in DCM after ester formation.
      

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties. Angewandte Chemie International Edition, 49(20), 3524-3527.[2]

  • ChemicalBook. (2023).[3] 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester Properties and Synthesis.

  • Master Organic Chemistry. (2023). Fischer Esterification: Mechanism and Conditions.[4]

Sources

Application Note: Synthesis of Spiro[3.3]heptane-Based Thalidomide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for constructing next-generation immunomodulatory drugs (IMiDs) by incorporating spiro[3.3]heptane scaffolds into the thalidomide pharmacophore. While first-generation IMiDs (Thalidomide, Lenalidomide) rely on flat, aromatic phthalimide cores, this protocol replaces the phenyl ring with a rigid, saturated spiro[3.3]heptane core. This "Escape from Flatland" strategy increases Fraction of sp3 (Fsp3) character, improves aqueous solubility, and accesses novel intellectual property (IP) space while maintaining Cereblon (CRBN) E3 ligase binding affinity.

Key Benefits
  • Enhanced Solubility: Disruption of planar

    
    -
    
    
    
    stacking significantly improves aqueous solubility compared to phthalimide parents.
  • Metabolic Stability: The spiro[3.3]heptane core resists oxidative metabolism typical of electron-rich aromatic rings.

  • Vector Geometry: The 2,6-substitution pattern of spiro[3.3]heptane provides a linear exit vector (

    
    ) mimicking para-phenyl substitution, ideal for PROTAC linker attachment.
    

Strategic Rationale & Retrosynthesis

The design strategy involves a convergent synthesis. The target molecule replaces the phthalimide moiety of thalidomide with a spiro[3.3]heptane-2,6-dicarboxamide core. One amide bond connects to the glutarimide "warhead" (essential for CRBN binding), while the distal position remains available for functionalization (e.g., PROTAC linkers).

Retrosynthetic Workflow

The synthesis is disconnected into two primary modules: the Glutarimide Warhead (Module A) and the Spiro Core (Module B) .

Retrosynthesis Target Target: Spiro-Thalidomide Analog (High Fsp3, Soluble Binder) Disconnect Amide Coupling (Disconnection) Target->Disconnect Warhead Module A: Warhead 3-aminopiperidine-2,6-dione (Gludpa HCl) Disconnect->Warhead Core Module B: Core Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid) Disconnect->Core Precursors_A L-Glutamine + CDI Warhead->Precursors_A Precursors_B Pentaerythritol + Diethyl Malonate Core->Precursors_B

Figure 1: Retrosynthetic analysis showing the convergence of the glutarimide warhead and the spiro[3.3]heptane core.

Experimental Protocols

Module A: Synthesis of the Warhead (3-aminopiperidine-2,6-dione HCl)

Objective: Synthesize the CRBN-binding pharmacophore (often called "Gludpa") from L-Glutamine. Mechanism: Cyclization of N-protected glutamine using 1,1'-Carbonyldiimidazole (CDI), followed by deprotection.

Reagents
  • L-Glutamine

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 1,1'-Carbonyldiimidazole (CDI)

  • 4-Dimethylaminopyridine (DMAP)

  • 4M HCl in Dioxane

Step-by-Step Protocol
  • N-Boc Protection:

    • Dissolve L-Glutamine (10.0 g, 68.4 mmol) in 1M NaOH (70 mL).

    • Add

      
       (17.9 g, 82.1 mmol) in Dioxane (30 mL) dropwise at 0°C.
      
    • Stir at RT for 12 h. Wash with

      
      . Acidify aqueous layer to pH 2 with 1M HCl.
      
    • Extract with EtOAc, dry (

      
      ), and concentrate to yield N-Boc-L-glutamine .
      
  • Cyclization (Glutarimide Formation):

    • Dissolve N-Boc-L-glutamine (5.0 g, 20.3 mmol) in anhydrous THF (50 mL).

    • Add CDI (3.6 g, 22.3 mmol) and catalytic DMAP (10 mol%).

    • Reflux for 6 h. Monitor by TLC (formation of imide).

    • Concentrate and recrystallize from EtOH to yield tert-butyl (2,6-dioxopiperidin-3-yl)carbamate .

  • Deprotection:

    • Suspend the carbamate in DCM (20 mL).

    • Add 4M HCl in Dioxane (10 mL) and stir at RT for 2 h.

    • Filter the white precipitate, wash with

      
      , and dry under vacuum.
      
    • Yield: ~85% as HCl salt. Storage: -20°C (hygroscopic).

Application Scientist's Note: The cyclization step is sensitive to moisture. Ensure THF is distilled or dried over molecular sieves. Incomplete cyclization leads to ring-opened byproducts that complicate purification.

Module B: Synthesis of the Core (Spiro[3.3]heptane-2,6-dicarboxylic acid)

Objective: Prepare the rigid linker scaffold. Reference: Adapted from the classic Fecht’s acid synthesis and modern improvements (Burkhard et al., 2010).

Step-by-Step Protocol
  • Spiro-Cyclization:

    • React pentaerythritol tetrabromide with diethyl malonate (4.0 equiv) in ethanolic NaOEt.

    • Reflux for 48 h to form the tetra-ester intermediate .

  • Hydrolysis & Decarboxylation:

    • Treat the tetra-ester with 6M HCl under reflux for 12 h.

    • The tetra-acid undergoes thermal decarboxylation to yield spiro[3.3]heptane-2,6-dicarboxylic acid .

  • Purification:

    • Recrystallize from water/ethanol.

    • Validation:

      
       NMR should show a clean multiplet for the spiro-methylene protons at 
      
      
      
      2.2–2.4 ppm.
Module C: Coupling (The Spiro-Thalidomide Assembly)

Objective: Couple the Warhead (A) to the Core (B) to create the final analog. Challenge: The core is a dicarboxylic acid. We require mono-functionalization to leave one "handle" for further chemistry (e.g., PROTACs) or bis-functionalization for dimeric degraders.

Reagents
  • Spiro[3.3]heptane-2,6-dicarboxylic acid (Core)

  • 3-aminopiperidine-2,6-dione HCl (Warhead)

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)

  • DMF (Solvent)[2]

Protocol (Mono-Amide Synthesis)
  • Activation:

    • Dissolve Spiro-diacid (1.0 equiv) in dry DMF (0.1 M).

    • Add HATU (1.0 equiv) and DIPEA (3.0 equiv). Stir for 15 min at 0°C to form the activated ester.

    • Note: Limiting HATU to 1.0 equiv is crucial to favor mono-coupling.

  • Coupling:

    • Add 3-aminopiperidine-2,6-dione HCl (1.0 equiv) to the mixture.

    • Allow to warm to RT and stir for 16 h.

  • Work-up:

    • Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), then brine.

    • The unreacted diacid will remain in the aqueous phase or precipitate.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification:

    • Purify via Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 60% Acetonitrile in Water (0.1% Formic Acid).

    • Target: 2-((2,6-dioxopiperidin-3-yl)carbamoyl)spiro[3.3]heptane-6-carboxylic acid .

Workflow Step1 Activation (Diacid + HATU) Step2 Coupling (+ Warhead Amine) Step1->Step2 Step3 Workup (Acid Wash) Step2->Step3 Step4 HPLC Purification (Isolate Mono-Amide) Step3->Step4

Figure 2: Workflow for the controlled mono-coupling of the spiro-diacid core.

QC & Validation Standards

To ensure scientific integrity, the following analytical criteria must be met before biological testing.

Analytical MethodParameterAcceptance Criteria
LC-MS (ESI+) Purity>95% (UV 254 nm)
LC-MS (ESI+) Mass Accuracy


NMR
Glutarimide ImideBroad singlet

10.8–11.0 ppm (1H)

NMR
Spiro CoreDistinct multiplets

2.0–2.6 ppm (8H)
Chiral HPLC Enantiomeric Excess>98% ee (if using chiral amine)

Critical Check: The glutarimide ring is prone to hydrolysis in basic conditions. Avoid prolonged exposure to high pH during workup. Always store final compounds in DMSO at -20°C.

References

  • Burkhard, J. A., et al. (2010). "Spiro[3.3]heptanes as scaffolds for drug discovery: Synthesis and properties." Angewandte Chemie International Edition. [Link]

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. [Link]

  • Muller, G. W., et al. (1999). "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production."[3][4][5] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patent CN109305935A. (2019). "Preparation method of 3-amino-2,6-piperidinedione hydrochloride.
  • Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-azaspiro[3.3]heptane ring closure reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 2-azaspiro[3.3]heptane is chemically non-trivial due to the significant ring strain (~60 kcal/mol) inherent in the spirocyclic system. The primary failure modes are intermolecular oligomerization (driven by entropy) and incomplete cyclization (driven by enthalpy barriers).

This guide prioritizes the Carreira-type cyclization (nucleophilic substitution on activated 1,1-bis(hydroxymethyl)cyclobutane) and the [2+2] cycloaddition route for functionalized derivatives.

Master Protocol: The "Double Displacement" Route

This is the industry-standard method for accessing the parent 2-azaspiro[3.3]heptane core. It relies on the Ruggli-Ziegler Dilution Principle to favor intramolecular ring closure over intermolecular polymerization.

Phase A: Pre-Reaction Diagnostics (The Setup)
ParameterSpecificationTechnical Rationale
Precursor 1,1-Bis(hydroxymethyl)cyclobutaneDerived from diethyl 1,1-cyclobutanedicarboxylate via LiAlH₄ reduction.
Activation Mesylate (Ms) or Tosylate (Ts)Critical: Must be freshly prepared. Old sulfonate esters often hydrolyze or rearrange, leading to kinetic stalls.
Nucleophile Benzylamine (BnNH₂) or Tosylamide (TsNH₂)BnNH₂ is preferred for kinetic profiles; TsNH₂ requires higher temperatures but offers easier purification.
Concentration < 0.05 M (Final Reaction Conc.)The most common failure point. High concentrations favor polymerization.
Phase B: Step-by-Step Execution
  • Activation: Convert 1,1-bis(hydroxymethyl)cyclobutane to the bis-mesylate using MsCl (2.5 equiv) and Et₃N (3.0 equiv) in DCM at 0°C. Yield Target: >90%.

  • The Critical Cyclization (Slow Addition Protocol):

    • Reactor: Flame-dried round-bottom flask with a reflux condenser.

    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if using TsNH₂).

    • Base: Potassium Carbonate (K₂CO₃, 4.0 equiv) or NaH (for TsNH₂).

    • Procedure: Dissolve the amine (1.0 equiv) and Base in the solvent at reflux.

    • Addition: Dissolve the Bis-Mesylate in solvent. Add this solution dropwise over 4–6 hours via syringe pump to the refluxing amine solution.

    • Why? This keeps the instantaneous concentration of the electrophile low, statistically favoring the intramolecular snap-shut mechanism.

  • Workup & Isolation (The Volatility Trap):

    • Issue: The free base 2-azaspiro[3.3]heptane is highly volatile and hydrophilic.

    • Solution: Do not concentrate the free amine to dryness. Isolate as the Oxalate or Hydrochloride salt .

    • Add oxalic acid (1.0 equiv) in Et₂O/EtOH to the crude extract to precipitate the stable salt.

Troubleshooting Guide (Q&A Format)

Issue 1: "My LCMS shows a ladder of masses (M+n), not the product."

Diagnosis: Oligomerization/Polymerization. Root Cause: The reaction concentration is too high. The intermolecular reaction rate (


) is outcompeting the intramolecular rate (

). Corrective Action:
  • Decrease Concentration: Dilute the reaction to 0.01 M – 0.02 M.

  • Pseudo-High Dilution: Use the syringe pump addition method described in Phase B. Ensure the addition time is slower than the reaction half-life (

    
    ).
    
Issue 2: "The reaction stalls at the mono-alkylated intermediate."

Diagnosis: Kinetic Trap. Root Cause: The second displacement (ring closure) is slower than the first due to the formation of a strained transition state. Corrective Action:

  • Switch Solvent: Move from MeCN (bp 82°C) to DMSO or Sulfolane and increase temperature to 110–120°C.

  • Cesium Effect: Switch from K₂CO₃ to Cs₂CO₃ . The "Cesium Effect" improves solubility and nucleophilicity in cyclization reactions due to the larger cation radius and weaker ion pairing.

Issue 3: "I lost all my product on the Rotavap."

Diagnosis: Volatility Loss. Root Cause: 2-Azaspiro[3.3]heptane (free base) has a significant vapor pressure. Corrective Action:

  • Never dry completely. Keep the product in solution (e.g., DCM or Ether).

  • Salt Formation: Immediately treat the organic layer with HCl in Dioxane or Oxalic acid to form a non-volatile solid precipitate.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for synthesis and troubleshooting.

SpiroSynthesis Start Start: 1,1-Bis(hydroxymethyl) cyclobutane Activation Activation Step (MsCl/TsCl) Start->Activation Yield >90% Cyclization Cyclization Step (BnNH2 / High Dilution) Activation->Cyclization Slow Addition CheckLCMS Check LCMS/NMR Cyclization->CheckLCMS Polymer Issue: Polymer/Oligomer (Ladder Mass) CheckLCMS->Polymer M+(Precursor)n MonoAlk Issue: Mono-alkylated Intermediate CheckLCMS->MonoAlk SM Remaining Success Success: Crude Product CheckLCMS->Success Target Mass FixPolymer Action: Increase Dilution (Syringe Pump Addition) Polymer->FixPolymer FixMono Action: Switch to Cs2CO3 Increase Temp (DMSO) MonoAlk->FixMono Isolation Isolation: Precipitate as Oxalate/HCl Salt Success->Isolation Critical: Avoid Evaporation FixPolymer->Cyclization Retry FixMono->Cyclization Retry

Caption: Workflow logic for synthesis and troubleshooting of 2-azaspiro[3.3]heptane, highlighting the critical loops for correcting oligomerization and kinetic stalling.

Alternative High-Yield Route: The Ketene [2+2]

For researchers requiring 6-functionalized spirocycles (e.g., 6-oxo-2-azaspiro[3.3]heptane), the nucleophilic substitution route is often inferior. The Dichloroketene Route is the preferred industrial method for these targets.

Mechanism Overview
  • Substrate:

    
    -Boc-3-methyleneazetidine.
    
  • Reagent: Trichloroacetyl chloride + Zn/Cu couple (generates Dichloroketene in situ).

  • Reaction: [2+2] Cycloaddition to form the dichlorocyclobutanone ring.

  • Dechlorination: Zn/AcOH removes the chlorines to yield the spiro-ketone.[1]

Why use this?

  • Yield: Consistently 60–80% on multigram scales.

  • Scalability: Avoids high dilution requirements (intermolecular reaction is less favored than the [2+2] with the alkene).

Comparative Data: Leaving Group Efficiency

When performing the standard nucleophilic substitution (Method 2), the choice of leaving group (LG) drastically impacts yield.

Leaving Group (LG)ReactivityStabilityTypical YieldNotes
Mesylate (-OMs) HighModerate75-85% Recommended. Best balance of reactivity and stability.
Tosylate (-OTs) ModerateHigh60-70%Slower kinetics; requires higher temps which may degrade the amine.
Triflate (-OTf) Very HighLow<40%Too reactive; often leads to elimination or hydrolysis before cyclization.
Bromide (-Br) ModerateHigh50-60%Good for oxetane routes, but less efficient for the all-carbon spirocycle.

References & Authoritative Sources

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition , 49(20), 3524–3527. Significance: The seminal paper establishing the utility and synthesis of this scaffold.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Drug Discovery. Nature Chemistry , 2, 656. Significance: Discusses the physical properties and "Gem-Dimethyl" effect relevance in these strained rings.

  • Hamza, D., et al. (2012). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett , 23(17), 2513-2516. Significance: Provides detailed protocols for the related diazaspiro systems which share identical cyclization physics.

  • Overington, J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development . Significance: Industrial scale-up procedures and safety data for handling spiro-cyclization reagents.

Sources

Technical Support Center: Isolation & Purification of Zwitterionic 2-azoniaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility Paradox"

You are likely accessing this guide because you have synthesized the 2-azoniaspiro[3.3]heptane-6-carboxylate scaffold (often a piperidine bioisostere) and are facing a common bottleneck: The compound is highly water-soluble, insoluble in standard organic extraction solvents (DCM, EtOAc), and difficult to separate from inorganic salts (NaCl, KCl) generated during cyclization.

This molecule acts as a betaine (permanent inner salt). It contains a quaternary ammonium center ("2-azonia") which is permanently positively charged, and a carboxylate tail which is negatively charged at physiological pH.

This guide details the non-chromophoric detection and ion-exchange (IEX) protocols required to isolate this zwitterion in high purity.

Module 1: Ion Exchange Chromatography (Primary Isolation)

The most robust method to separate a zwitterion from inorganic salts and non-ionic impurities is "Catch-and-Release" on a Strong Cation Exchange (SCX) resin.

The Mechanism

Since the nitrogen is quaternary (permanently +), we manipulate the carboxylate's protonation state to control retention.

  • Loading (pH < 2): The carboxylate is protonated (COOH). The molecule has a net charge of +1 .[1] It binds to the resin.

  • Elution (pH > 9): We introduce Ammonia. The carboxylate deprotonates (COO⁻). The molecule becomes Zwitterionic (Net Charge 0) .[1][2] Simultaneously, the high concentration of NH₄⁺ acts as a displacer ion, pushing the zwitterion off the resin.

Step-by-Step Protocol

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR120), Hydrogen form, 200-400 mesh.

  • Columns: Glass gravity column or Flash cartridge.

  • Eluents: 1M HCl, Deionized Water, 2M NH₄OH (Aqueous Ammonia).

Workflow:

  • Resin Activation:

    • Swell the resin in water for 30 mins.

    • Flush with 3 Bed Volumes (BV) of 1M HCl to ensure all sites are H+.

    • Wash with water until the eluate is neutral (pH ~7).

  • Sample Loading:

    • Dissolve your crude reaction mixture in minimal water.[3]

    • Acidify slightly with 1M HCl to pH ~2 (ensures carboxylate is protonated).

    • Load onto the resin at a slow flow rate (1 mL/min).

  • Washing (Salt Removal):

    • Flush with 5-10 BV of Deionized Water .

    • Checkpoint: Test the eluate with AgNO₃ solution.[3] If a white precipitate (AgCl) forms, chloride salts are still eluting. Continue washing until the silver nitrate test is negative.

  • Elution (Zwitterion Release):

    • Switch eluent to 2M NH₄OH .

    • Collect fractions. The product usually elutes as the pH "front" breaks through (you will smell ammonia).

  • Isolation:

    • Pool product-containing fractions.

    • Critical Step: Evaporate the ammonia/water on a rotovap at 40°C. The excess ammonia will escape as gas, leaving the pure zwitterion.

Visualizing the IEX Logic

IEX_Workflow Start Crude Mixture (Zwitterion + NaCl) Acidify Acidify to pH 2 (Zwitterion -> Cation +1) Start->Acidify Load Load on SCX Resin (H+ Form) Acidify->Load Wash Wash with Water (Elutes NaCl) Load->Wash  Inorganic Salts  Pass Through Elute Elute with 2M NH4OH (Zwitterion Release) Wash->Elute  AgNO3 Test  Negative Evap Evaporate (Removes NH3) Elute->Evap Final Pure Zwitterion Evap->Final

Figure 1: Purification logic for separating zwitterions from inorganic salts using Strong Cation Exchange (SCX).

Module 2: Crystallization (Polishing)

Zwitterions are notoriously hard to crystallize because they are "hygroscopic rocks." If the IEX product is an oil or amorphous foam, use Antisolvent Vapor Diffusion .

Protocol:

  • Dissolve the zwitterion in the minimum amount of Methanol (or water, if insoluble in MeOH).

  • Place this solution in a small inner vial.

  • Place the inner vial inside a larger jar containing Acetone or Diethyl Ether (Antisolvents).

  • Seal the outer jar.

  • Allow to stand for 24-48 hours. The volatile antisolvent will diffuse into the methanol, slowly lowering solubility and forcing the zwitterion to crystallize without trapping impurities.

Data: Solvent Compatibility Table

SolventSolubilityRole in Purification
Water Very HighLoading solvent for IEX
Methanol High/ModerateGood for transferring/filtering
DCM / Chloroform InsolubleWashes away non-polar byproducts
Acetone / Ether InsolubleAntisolvent for crystallization

Module 3: Analytical Troubleshooting (The "Invisible Peak")

Issue: The 2-azoniaspiro[3.3]heptane scaffold lacks a UV chromophore (no double bonds). You will see nothing at 254 nm.

Solution: You must use "Universal Detection" methods.

Recommended Detectors
  • ELSD (Evaporative Light Scattering Detector): The gold standard. It detects any non-volatile analyte.[4]

  • CAD (Charged Aerosol Detector): Similar to ELSD but often more sensitive.

  • LC-MS (Single Quad): Run in Positive Mode (ESI+) .

    • Note: Even though it is a zwitterion, the quaternary nitrogen gives a strong M+ signal.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Peak on HPLC (UV) Molecule has no chromophore.Switch to ELSD, CAD, or RI detector. Or derivatize with benzyl bromide (adds UV tag).
Broad/Tailing Peak Interaction with silanols on column.Use a HILIC column (e.g., Amide or ZIC-HILIC) with Ammonium Acetate buffer (10mM).
Product is Hygroscopic Residual water/salts.Lyophilize (freeze-dry) for 24h. Store in a desiccator.
Low Recovery from IEX Product stuck on resin.Ensure elution pH > 10. Increase Ammonia concentration to 3M or use warm (40°C) eluent.

Module 4: Decision Tree for Impurity Removal

Use this logic flow to determine the next step based on your current impurity profile.

Troubleshooting_Tree Start Impurity Type? Inorganic Inorganic Salts (NaCl, LiCl) Start->Inorganic NonPolar Non-Polar Organics (Unreacted SM) Start->NonPolar Isomers Regioisomers/ Diastereomers Start->Isomers Action1 Use IEX (Dowex 50W) See Module 1 Inorganic->Action1 Action2 Trituration with DCM or Ether Extraction NonPolar->Action2 Action3 Prep-HPLC (HILIC) Ammonium Formate Buffer Isomers->Action3

Figure 2: Troubleshooting decision matrix for specific impurity classes.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography? A: Generally, no . Zwitterions stick irreversibly to normal phase silica. If you must use silica, use a very polar mobile phase: Acetonitrile : Water : Ammonium Hydroxide (80:19:1) (HILIC mode on silica).

Q: My product is an oil after IEX. How do I get a solid? A: This is common. Dissolve the oil in water and Lyophilize (freeze-dry) . This usually yields a fluffy white powder. Alternatively, triturating the oil with dry diethyl ether and scratching the flask can induce solidification.

Q: Why do I see M+14 or M+18 peaks in MS? A: The "2-azonia" quaternary center is prone to forming clusters or adducts. M+18 is likely an ammonium adduct [M+NH4]+ if you used ammonia for elution.

References

  • Spirocyclic Scaffold Synthesis: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie Int. Ed. (2010).[5][6][7]

  • IEX for Zwitterions: "Purification of Amino Acids and Zwitterionic Compounds." Bio-Rad Technical Note 2023.

  • ELSD Detection Principles: "Evaporative Light Scattering Detection (ELSD) for Universal Detection." Agilent Technologies Technical Overview.

  • HILIC Chromatography: "Strategies for the Separation of Polar Compounds." Journal of Chromatography A. (2011).

Sources

Solving solubility issues with 2-azaspiro[3.3]heptane amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of Conformationally Restricted Amino Acids Ticket ID: T-SP-2AZA-001 Status: Open Resource

Executive Summary: The "Brick Dust" Paradox

You are likely here because your 2-azaspiro[3.3]heptane (2-ASH) derivative—prized for its ability to lock peptide conformations and improve metabolic stability—is currently behaving like "brick dust" in your reaction vessel.

The Root Cause: The 2-azaspiro[3.3]heptane scaffold is a rigid, bicyclic bioisostere of piperidine or proline. Unlike flexible aliphatic chains, this scaffold possesses high symmetry and low conformational entropy. This results in exceptionally high crystal lattice energy . When you try to dissolve it, the solvent–solute interactions often fail to overcome the strong solute–solute packing forces. Furthermore, in peptide sequences, this rigidity nucleates


-turn or 

-sheet structures, leading to on-resin aggregation.

This guide provides field-proven protocols to overcome these thermodynamic barriers.

Module 1: Monomer Solubilization (Pre-Coupling)

User Scenario: “I have the Fmoc- or Boc-protected 2-azaspiro amino acid (e.g., Fmoc-2-azaspiro[3.3]heptane-6-carboxylic acid). It will not dissolve in DCM or pure DMF at standard concentrations (0.1 M).”

The Protocol: "Disrupt and Solvate"

Standard organic solvents often fail because they cannot disrupt the crystal lattice of these rigid spirocycles. You must use a chaotropic solvent system or a polarity switch .

Step-by-Step Solubilization Guide
  • Check the Salt Form:

    • Free Acid/Base: Generally soluble in DMF/DMSO.

    • Hydrochloride (HCl) Salts: Common Trap. These are often insoluble in DCM and sparingly soluble in DMF until neutralized.

    • Action: If using an HCl salt, add 2.0 equivalents of DIEA (Diisopropylethylamine) to the suspension in DMF before adding coupling reagents. This breaks the ionic lattice.

  • The "Magic Solvent" Switch:

    • Avoid Dichloromethane (DCM) for stock solutions. It is too non-polar.

    • Recommended: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP has a higher dielectric constant and better solvating power for rigid amides.

    • Add Chaotropes: If the solution remains cloudy, add Lithium Chloride (LiCl) to a final concentration of 0.4 M. LiCl disrupts hydrogen bond networks that stabilize the crystal lattice.

  • Sonication with Heat:

    • Spiro scaffolds are thermally stable. Sonicate at 45°C for 10 minutes . The kinetic energy is often required to overcome the initial dissolution energy barrier.

Visual Troubleshooting: Monomer Dissolution

MonomerSolubility Start Start: Monomer Won't Dissolve CheckSalt Check Counterion (HCl/TFA?) Start->CheckSalt IsSalt Yes (Salt Form) CheckSalt->IsSalt NoSalt No (Free Acid) CheckSalt->NoSalt Neutralize Add 2.0 eq DIEA in DMF IsSalt->Neutralize SwitchSolvent Switch to NMP or DMSO NoSalt->SwitchSolvent Neutralize->SwitchSolvent StillCloudy Still Cloudy? SwitchSolvent->StillCloudy HeatSon Sonicate @ 45°C StillCloudy->HeatSon No AddChaotrope Add 0.4M LiCl or HFIP StillCloudy->AddChaotrope Yes Success Ready for Coupling HeatSon->Success AddChaotrope->Success

Figure 1: Decision tree for solubilizing stubborn 2-azaspiro[3.3]heptane monomers prior to coupling.

Module 2: Solid Phase Peptide Synthesis (SPPS) Integration

User Scenario: “The monomer dissolved, but coupling efficiency is low (<50%), or the resin has stopped swelling after incorporating the spiro residue.”

The Science of Failure: Secondary Amine Sterics

If your scaffold places the nitrogen within the spiro ring (e.g., 2-azaspiro[3.3]heptane-2-carboxylic acid), it acts as a hindered secondary amine , similar to proline but more rigid.

  • Nucleophilicity: The amine is less nucleophilic due to the strain of the 4-membered ring.

  • Aggregation: Once coupled, the rigid "kink" promotes rapid intermolecular

    
    -sheet formation, collapsing the resin.
    
Protocol: The "Power Coupling" Cycle

Do not use standard HBTU/DIEA protocols. They are insufficient for this scaffold.

ParameterStandard ProtocolRequired Protocol for 2-Azaspiro Why?
Coupling Reagent HBTU or HCTUHATU or PyAOP Aza-derivatives (HATU) are more reactive; PyAOP is superior for hindered amines.
Base DIEA (DIPEA)TMP (2,4,6-Trimethylpyridine) or DIEATMP minimizes racemization during slow couplings.
Solvent DMFDMF + 10% HFIP or NMP HFIP (Hexafluoroisopropanol) is critical to disrupt on-resin aggregation.
Temperature Room Temp50°C - 75°C (Microwave)Thermal energy is required to access the hindered secondary amine.
Time 30 - 60 min2 x 2 hours (Double Couple)Slow kinetics require extended contact time and fresh reagents.
Critical Workflow: Coupling TO the Spiro-Amine

The hardest step is not attaching the spiro acid, but attaching the next amino acid onto the spiro ring's secondary amine.

  • Chloranil Test: Do not use the Kaiser test (ninhydrin) to check for deprotection of the spiro amine. It does not react well with secondary amines. Use the Chloranil test or p-Nitrophenol ester test .

  • Use Sym-Collidine: When coupling the next amino acid onto the spiro N-terminus, use HATU with Sym-Collidine (TMP). This generates a highly reactive active ester that can penetrate the steric shield of the spiro ring.

Visual Troubleshooting: SPPS Workflow

SPPSWorkflow Resin Resin-Spiro-NH (Secondary Amine) Test Chloranil Test Resin->Test Verify Deprotection Coupling Coupling Next AA (HATU/HOAt/TMP) Test->Coupling Blue Beads (Positive) Solvent Solvent: DMF + 10% HFIP Coupling->Solvent Add Additive MicroWave Microwave 75°C, 2x 1hr Solvent->MicroWave Check Coupling Complete? MicroWave->Check Check->Coupling No (Repeat) Cap Acetic Anhydride Cap Check->Cap Fail 2x Next Proceed Check->Next Yes

Figure 2: Optimized workflow for extending peptide chains from a sterically hindered 2-azaspiro terminus.

Module 3: Purification & Analysis

User Scenario: “My LC-MS shows a broad blob instead of a sharp peak, or the peptide precipitates in the NMR tube.”

FAQs: Analysis & Isolation

Q: Why is my HPLC peak splitting or broadening? A: This is likely cis/trans isomerism (rotamers), not impurity. Like proline, the tertiary amide bond formed by the 2-azaspiro nitrogen can exist in slow-exchanging cis and trans conformations on the NMR/HPLC timescale.

  • Validation: Run the HPLC at 60°C . If the peaks coalesce into a single sharp peak, it is rotamerism. If they remain distinct, it is an impurity.

Q: How do I remove the peptide from the resin without precipitation? A: Spiro-containing peptides often aggregate immediately upon cleavage.

  • Protocol: Do not precipitate directly into cold ether.

  • Instead: Evaporate most of the TFA, then dissolve the residue in 50% Acetic Acid/Water or DMSO/Water before lyophilizing. This prevents the formation of insoluble aggregates that occur during ether precipitation.

References

  • PubChem. (2025).[1][2] 2-Azaspiro[3.3]heptane Physical Properties and Lattice Energy Data. National Library of Medicine. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid for Drug Design.[Link]

Sources

Technical Support Guide: Enantioseparation of Azaspiro[3.3]heptane Acids

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for the Separation of 2-azaspiro[3.3]heptane-6-carboxylic acid Enantiomers .

Ticket ID: T-SPIRO-006 Status: Open Severity: High (Method Development) Assigned Specialist: Senior Application Scientist, Separation Sciences

Critical Diagnostic: The "Symmetry Trap"

Before proceeding with separation protocols, we must validate the stereochemistry of your specific molecule. A common issue in this ticket category is the misidentification of the target isomer.

The Core Issue: The parent molecule, 2-azaspiro[3.3]heptane-6-carboxylic acid , is ACHIRAL (Meso-like/Prochiral) due to a plane of symmetry passing through the nitrogen (position 2), the spiro-carbon (position 4), and the carboxyl-carbon (position 6).

  • If your molecule is unsubstituted at positions 1, 3, 5, or 7: You cannot separate enantiomers because they do not exist.

  • If your molecule has a substituent at C1 or C5 (e.g., 1-methyl, 1-amino): It is CHIRAL .

  • If your molecule is the 1-carboxylic acid isomer: It is CHIRAL .

Diagnostic Workflow

Please verify your structure against the logic flow below before consuming expensive chiral columns.

SymmetryCheck Start Start: Verify Structure Q1 Is there a substituent at Position 1, 3, 5, or 7? Start->Q1 Q2 Is the Carboxylic Acid at Position 1 or 5? Q1->Q2 No Result_Chiral MOLECULE IS CHIRAL Proceed to Method A or B Q1->Result_Chiral Yes Result_Achiral MOLECULE IS ACHIRAL (Plane of Symmetry) No Separation Possible. Q2->Result_Achiral No (It's at Pos 6) Q2->Result_Chiral Yes

Figure 1: Stereochemical decision tree to prevent false-negative results in method development.

Method A: Chiral HPLC/SFC (For Chiral Variants)

If you have confirmed your molecule is a chiral variant (e.g., 2-azaspiro[3.3]heptane-1-carboxylic acid or a 1-substituted-6-acid ), use the following screening protocols. These molecules are zwitterionic (if unprotected) or polar acidic (if N-protected).

Sample Preparation
  • Solubility: Dissolve 1 mg/mL in Ethanol/Hexane (50:50). If free amino acid, add 0.1% TFA to solubilize.

  • Filtration: 0.2 µm PTFE filter is mandatory to protect expensive chiral phases.

Screening Protocol (Immobilized Polysaccharide Phases)

We recommend immobilized phases (IC, IG, IA) over coated phases (AD, OD) due to the solubility requirements of spiro-amino acids, which often require aggressive solvents like DCM or THF.

ParameterCondition Set 1 (Normal Phase)Condition Set 2 (Polar Organic)Condition Set 3 (SFC - Preferred)
Column Chiralpak IC or Chiralpak IG Chiralpak AD-H or OD-H Chiralpak IG-3 or IC-3
Mobile Phase Hexane / EtOH / TFA / DEA100% MeOH (with additives)CO₂ / MeOH / DEA
Ratio 80 : 20 : 0.1 : 0.198 : 0.1 : 0.1 (Acid/Base)80 : 20 : 0.2
Flow Rate 1.0 mL/min0.5 mL/min2.0 - 3.0 mL/min
Temp 25°C20°C (Lower temp improves resolution)40°C
Detection UV 210 nm (Weak chromophore!)ELSD or CAD (Recommended)UV 210 nm

Technical Note on Additives:

  • For N-Boc protected acids: Use 0.1% TFA only. Do not use DEA, as it may cause salt formation that broadens peaks.

  • For Free Amino Acids: You generally need a double additive system (0.1% TFA + 0.1% DEA) to suppress ionization of both termini and improve peak shape.

Method B: Diastereomeric Salt Resolution (Scalable)

For preparative scales (>10g) where chromatography is cost-prohibitive, Classical Resolution via diastereomeric salt formation is the industry standard for spiro-acids.

Mechanism: The chiral spiro-acid reacts with a chiral base to form two diastereomeric salts (p-salt and n-salt) with different solubility profiles in specific solvents.

Recommended Resolving Agents
  • (R)-(+)-1-Phenylethylamine: Best for spiro-carboxylic acids.

  • (-)-Cinchonidine: Good alternative if phenylethylamine fails.

  • (S)-(-)-α-Methylbenzylamine: The antipode of agent #1.

Step-by-Step Resolution Protocol
  • Stoichiometry: Mix the racemic spiro-acid (1.0 eq) with the chiral amine (0.5 - 1.0 eq).

  • Solvent Selection: Start with Ethanol (95%) or Isopropanol .

  • Reflux: Heat the mixture to reflux until fully dissolved.

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours. Do not crash cool on ice immediately; this traps impurities.

  • Filtration: Collect the precipitate. This is the Less Soluble Diastereomer (LSD) .

  • Liberation: Suspend the salt in water, acidify to pH 3 with 1M HCl, and extract the free acid with EtOAc or DCM.

  • Analysis: Check ee% of the liberated acid using Method A (HPLC).

SaltResolution Racemate Racemic Mixture (Spiro-Acid) Reaction Reflux in EtOH Racemate->Reaction Agent Chiral Amine (e.g., (R)-PEA) Agent->Reaction Crystallize Slow Cooling Reaction->Crystallize Filter Filtration Crystallize->Filter Solid Solid Phase (Enriched Diastereomer) Filter->Solid MotherLiq Mother Liquor (Opposite Enantiomer) Filter->MotherLiq

Figure 2: Workflow for classical resolution via diastereomeric crystallization.

Troubleshooting & FAQs

Q1: I see a single peak on Chiral HPLC, but I'm sure I synthesized the racemate.
  • Cause A: As detailed in Section 1, your molecule (6-COOH isomer) might be achiral.

  • Cause B: Co-elution. The enantiomers are interacting identically with the column.

  • Solution: Switch from an Amylose-based column (AD/IG) to a Cellulose-based column (OD/IC). Change the modifier from Ethanol to Isopropanol (IPA).

Q2: The peaks are extremely broad and tailing.
  • Cause: Zwitterionic interaction. The free amine and free acid are interacting with residual silanols on the silica backbone.

  • Solution: Increase ionic strength. Add 0.1% Trifluoroacetic Acid (TFA) AND 0.1% Diethylamine (DEA) to the mobile phase. If using N-Boc material, use TFA only.

Q3: Detection is very poor at 254 nm.
  • Cause: The spiro[3.3]heptane scaffold lacks conjugation. It is UV-transparent.

  • Solution: Use 210 nm (monitor the carbonyl). Ideally, use a Universal Detector like CAD (Charged Aerosol Detector) or ELSD . Alternatively, derivatize the amine with a benzyl group or Fmoc to add a chromophore.

Q4: Can I use enzymatic resolution?
  • Answer: Yes. Lipases (e.g., Candida antarctica Lipase B) are effective for resolving spiro-esters.

  • Strategy: Convert the acid to the Ethyl Ester . Perform kinetic resolution (hydrolysis) using CAL-B in phosphate buffer/organic cosolvent. The enzyme will typically hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Organic Letters.

  • Mikhailiuk, P. K. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition.

  • Sigma-Aldrich Technical Guide. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • ChemicalBook. 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid Product Page (CAS 1211526-53-2).

  • Phenomenex. Chiral HPLC Separations: Method Development Guide.

Troubleshooting low conversion in spiro-cyclization steps

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Low Conversion in Spiro-Cyclization Steps Ticket ID: SP-CYC-OPT-001

Introduction: The Spiro-Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because your spiro-cyclization—a critical step for introducing 3D structural complexity (


) into your drug scaffold—has stalled.

Spirocyclic scaffolds are privileged structures in medicinal chemistry due to their ability to vectorially project substituents in non-planar space, improving target engagement and solubility [1].[1] However, the formation of the all-carbon or heteroatom-containing quaternary center is thermodynamically and kinetically demanding.

The Reality: Low conversion in spiro-cyclization is rarely a "bad batch" of reagents. It is usually a mechanistic bottleneck caused by:

  • Steric repulsion at the quaternary center (Transition State energy too high).

  • Catalyst arrest (Off-cycle resting states).

  • Pathway diversion (Polymerization or competitive elimination).

This guide provides a forensic approach to diagnosing and rescuing your reaction.

Module 1: Diagnostic Triage

Before adding more catalyst or heat, you must identify the mode of failure. Use the following decision tree to categorize your issue.

Workflow: The "Stalled Reaction" Decision Tree

DiagnosticTree Start START: Reaction Stalled (< 20% Conversion) CheckSM Analyze Crude Mixture (LCMS/NMR) Is Starting Material (SM) consumed? Start->CheckSM SM_Gone YES: SM Consumed CheckSM->SM_Gone High Consumption SM_Remains NO: SM Intact CheckSM->SM_Remains Low Consumption CheckByprod Identify Major Species SM_Gone->CheckByprod CheckCat Check Catalyst/Reagent State SM_Remains->CheckCat Oligomers Oligomers/Polymerization (Radical/Cationic runaway) CheckByprod->Oligomers Broad peaks/Baseline Elimination Elimination Product (e.g., diene formation) CheckByprod->Elimination New alkenes Protode Protodehalogenation (Catalyst death) CheckCat->Protode Ligand dissociation NoRxn No Reaction (Kinetic Barrier) CheckCat->NoRxn Catalyst dissolved/active Decomp Catalyst Decomposition (Black Pd / Mirror) CheckCat->Decomp Catalyst precipitated

Figure 1: Diagnostic logic flow for identifying the root cause of spiro-cyclization failure.

Module 2: Mechanistic Troubleshooting

Scenario A: Oxidative Dearomatization (Phenol Spirodienone)

Common Reagents: PIDA, PIFA, Hypervalent Iodine Catalysts.

The Problem: The reaction turns dark/tarry, or the intermediate forms but does not cyclize (stalls at the iodonium species).

The Mechanism & Failure Point: The reaction proceeds via a phenoxenium ion or a radical intermediate. The failure usually occurs at the nucleophilic attack step . If the tethered nucleophile (alcohol, amide, acid) is not sufficiently nucleophilic, or if the solvent shell stabilizes the cation too strongly, the intermediate decomposes or polymerizes [2].

The Fix: "The Fluorinated Solvent Effect" Solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) are non-negotiable for difficult substrates.

  • Why? HFIP is a strong Hydrogen Bond Donor (HBD) but a poor nucleophile. It stabilizes the leaving group (iodobenzene) on the hypervalent iodine, facilitating the generation of the reactive cationic species without quenching it [3].

Protocol Adjustment:

Parameter Standard Condition Rescue Condition
Solvent DCM or MeCN HFIP or TFE:DCM (1:1)
Concentration 0.1 M 0.01 M (High dilution prevents intermolecular oligomerization)

| Base | NaHCO3 (Solid) | 2,4,6-Collidine (Prevents acid-catalyzed reopening) |

Scenario B: Transition Metal Catalysis (Pd, Au, Rh)

Common Reactions: Tsuji-Trost Spirocyclization, Heck Reaction, Conia-Ene.

The Problem: Catalyst death (Palladium black formation) or


-hydride elimination instead of reductive elimination.

The Mechanism & Failure Point: Forming a quaternary center creates massive steric strain. In Palladium catalysis, after oxidative addition and cyclization, the Pd(II) species is crowded.

  • Reductive Elimination (RE) to form the C-C bond is slow due to sterics.

  • 
    -Hydride Elimination  becomes faster, leading to a diene side product.
    

The Fix: Ligand Engineering You need a ligand with a wide Bite Angle to force the metal center geometry to favor Reductive Elimination [4].

Recommended Ligands:

  • Xantphos (Wide bite angle, forces RE).

  • P(t-Bu)3 (Bulky, electron-rich, boosts oxidative addition).

  • JohnPhos/SPhos (Biaryl ligands, stabilize the Pd(0) species).

MetalCatalysis Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Coord Olefin Coordination OxAdd->Coord Insert Migratory Insertion (Ring Closure) Coord->Insert BetaElim FAILURE: β-Hydride Elimination (Alkene Side Product) Insert->BetaElim Slow RE (Sterics) RedElim SUCCESS: Reductive Elimination (Spirocycle) Insert->RedElim Fast RE (Wide Bite Angle) RedElim->Pd0 Catalyst Turnover

Figure 2: Kinetic competition between productive Reductive Elimination and destructive


-Hydride Elimination.

Module 3: Experimental Protocols

Protocol 1: HFIP-Mediated Oxidative Spirocyclization (Rescue Method)

Use this when standard PIDA/DCM conditions yield <10%.

Materials:

  • Substrate (Phenol derivative)[2]

  • PIDA (Diacetoxyiodobenzene) - Must be white, not yellow (recrystallize if yellow).

  • HFIP (Hexafluoroisopropanol) - Handle in fume hood (corrosive).

  • Solid NaHCO3.

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in HFIP to a concentration of 0.02 M . (Note: HFIP is expensive; you can use TFE or a 1:1 HFIP:DCM mix for scale-up).

  • Buffering: Add solid NaHCO3 (3.0 equiv) directly to the flask.

  • Addition: Cool the mixture to 0°C. Dissolve PIDA (1.1 equiv) in a minimal amount of HFIP/DCM and add it dropwise over 30 minutes .

    • Why? Slow addition keeps the oxidant concentration low, favoring intramolecular reaction over intermolecular coupling.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS.

  • Quench: Dilute with EtOAc, pour into saturated aq. Na2S2O3 (Sodium thiosulfate) to destroy excess oxidant.

Protocol 2: Gold-Catalyzed Spirocyclization (The "Water" Trick)

For alkyne-based spirocyclizations (e.g., Conia-ene type).

Insight: Gold catalysts (e.g., AuCl(PPh3)/AgOTf) often die due to "silver effect" or lack of proton shuttling. The Fix: Add 1.0 equiv of Water or MeOH to the reaction.

  • Mechanism:[3][4][5][6][7] Water acts as a proton shuttle, facilitating the demetallation step (protodeauration) which is often the turnover-limiting step [5].

Frequently Asked Questions (FAQ)

Q: My reaction works on 50mg but fails on 5g. Why? A: Spiro-cyclizations are highly exothermic and sensitive to concentration. On a larger scale, local "hot spots" favor polymerization.

  • Fix: Improving mixing (overhead stirrer) and strictly controlling the addition rate of the catalyst or oxidant (syringe pump addition over 2-4 hours).

Q: I see the product by LCMS, but it degrades on the silica column. A: Spiro-dienones and spiro-cycles with enol ethers are acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or use neutral alumina.

Q: Can I use molecular sieves in oxidative dearomatization? A: Generally, NO . While water is a byproduct, hypervalent iodine reagents often require trace moisture or specific solvation shells to act. Drying the reaction too strictly can sometimes shut down the ligand exchange mechanism required for activation [6].

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[1][2][8] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[9] Link

  • Dohi, T., & Kita, Y. (2009). Hypervalent iodine reagents as a new entrance to organocatalysts. Chemical Communications, (16), 2073-2085. Link

  • Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent.[10] Nature Reviews Chemistry, 1(11), 0088. Link

  • Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2001). Wide Bite Angle Diphosphines: Unique Ligands in Catalysis. Accounts of Chemical Research, 34(11), 895-904. Link

  • Wang, W., Hammond, G. B., & Xu, B. (2012). Ligand Effects in Homogeneous Gold Catalysis. Journal of the American Chemical Society, 134(12), 5697-5705. Link

  • Dohi, T., Yamaoka, N., & Kita, Y. (2010). Hypervalent iodine(III): selective and efficient single-electron-transfer (SET) oxidizing agent. Tetrahedron, 66(31), 5775-5785. Link

Sources

Technical Support Center: Boc Removal from Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-BOC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

The Challenge: Spirocyclic amines represent a unique challenge in deprotection chemistry. Unlike linear peptides or simple heterocycles, spiro scaffolds possess two distinct properties that complicate Boc removal:

  • Extreme Steric Bulk: The quaternary carbon at the spiro junction creates a "congested" environment, retarding the protonation of the carbamate oxygen and the subsequent fragmentation.

  • Lipophilicity & Salt Stability: The resulting amine salts are often highly lipophilic, leading to "oiling out" rather than precipitation, or retention of excess acid (TFA/HCl) within the crystal lattice.

Diagnostic Flowchart: Use this decision matrix to select the optimal deprotection strategy for your specific substrate.[1]

BocStrategy Start Start: Spiro-N-Boc Substrate AcidSensitive Contains Acid-Sensitive Groups? (e.g., acetals, silyl ethers) Start->AcidSensitive Standard Standard Acidic Method (TFA or HCl) AcidSensitive->Standard No LewisAcid Lewis Acid Method (TMSOTf / 2,6-Lutidine) AcidSensitive->LewisAcid Yes StericCheck Did Standard Method Stall (<50% conv. after 4h)? Standard->StericCheck Workup Proceed to Workup (SCX-2 or Basic Extraction) LewisAcid->Workup ForceConditions High-Force Conditions (Microwave or 4M HCl/Dioxane) StericCheck->ForceConditions Yes ScavengerCheck Are tert-butyl adducts (+56 Da) observed by LCMS? StericCheck->ScavengerCheck No ForceConditions->ScavengerCheck AddScavenger Add Scavenger Cocktail (TES + Thioanisole) ScavengerCheck->AddScavenger Yes ScavengerCheck->Workup No AddScavenger->Workup

Figure 1: Decision matrix for selecting deprotection conditions based on substrate sensitivity and steric hindrance.

Critical Mechanisms & Scavenger Logic

The "Cation Trap" Phenomenon

In hindered systems, the reaction rate is slow, requiring higher acid concentrations. This increases the concentration of the generated tert-butyl cation (


). In spiro systems, this cation is prone to re-attacking the now-exposed amine (N-alkylation) or electron-rich aromatic rings (Friedel-Crafts alkylation) on the scaffold.

Mechanism Visualization:

Mechanism Substrate Spiro-N-Boc Protonation Protonated Intermediate (Slow Step in Spiro systems) Substrate->Protonation H+ Frag Fragmentation Protonation->Frag Cation t-Butyl Cation (t-Bu+) Frag->Cation Product Spiro Amine Salt Frag->Product SideProduct t-Butyl Alkylated Impurity (+56 Da) Cation->SideProduct Re-attack (No Scavenger) Scavenged Scavenged Adduct (Volatile/Inert) Cation->Scavenged Scavenger (TES/Thioanisole)

Figure 2: The competitive pathway between product formation and alkylation side-reactions.

Scavenger Selection Guide
ScavengerRoleRecommended LoadingBest For
Triethylsilane (TES) Hydride donor; reduces

to isobutane (gas).
2–5 equiv.[2]Gold Standard. Cleanest workup (gas evolution).
Thioanisole Soft nucleophile; traps cation as sulfonium salt.5–10 equiv.[3]Substrates with Met/Cys or electron-rich aromatics (indoles).
1,2-Ethanedithiol (EDT) Potent nucleophile.2–5 equiv.Only for Trp-containing spiro scaffolds (prevents indole alkylation). Stench hazard.
Water Weak nucleophile.1–5% v/vHelps hydrolyze tert-butyl esters but poor at preventing N-alkylation in lipophilic spiro amines.

Optimized Protocols

Protocol A: The "Sledgehammer" (HCl/Dioxane)

Best for: Highly hindered spiro amines with no acid-sensitive groups.

Why Dioxane? Unlike DCM/TFA, dioxane allows for higher thermal ceilings (100°C+) and often solubilizes the lipophilic spiro-salts better than ether-based solvents.

  • Dissolution: Dissolve substrate (1.0 mmol) in 1,4-dioxane (2 mL).

  • Scavenger Addition: Add Triethylsilane (TES) (3.0 mmol, 3 equiv).

    • Note: Do not skip this. Hindered amines react slowly, extending the lifetime of the

      
       cation in solution.
      
  • Acid Addition: Add 4M HCl in Dioxane (5 mL, 20 equiv).

  • Reaction:

    • Standard: Stir at RT for 4 hours.

    • Forced: Heat to 60°C for 2 hours.

  • Monitoring: Check LCMS. Look for the loss of [M+100] (Boc) and absence of [M+56] (t-butyl impurity).

Protocol B: The "Scalpel" (TMSOTf / 2,6-Lutidine)

Best for: Substrates containing acid-labile groups (e.g., acetals, TBS ethers) that would survive mild Lewis acids but fail in TFA.

Mechanism: Silylation of the carbamate oxygen followed by silyl-cation induced fragmentation. This avoids free protons entirely.

  • Preparation: Dissolve substrate (1.0 mmol) and 2,6-lutidine (3.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C.

  • Activation: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 mmol).

  • Digestion: Stir at 0°C

    
     RT for 1–2 hours.
    
  • Quench: Add MeOH (1 mL) to quench excess silyl reagent.

  • Workup: Dilute with DCM, wash with sat.

    
    .
    
Protocol C: Microwave-Assisted Thermal Cleavage

Best for: "Impossible" steric hindrance where chemical access to the carbamate is blocked.

  • Solvent: Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These solvents stabilize the transition state of the carbamate fragmentation.

  • Conditions: Microwave irradiation at 150°C for 10–30 mins.

  • Advantage: Often requires no external acid, producing the free amine directly after solvent evaporation.

Workup & Isolation (The Spiro Pain Point)

Issue: Spiro amine salts are often gummy oils that trap solvents and impurities. Standard ether precipitation (common in peptide chemistry) usually fails here.

Recommended Solution: SCX-2 Solid Phase Extraction This "Catch and Release" method is superior for lipophilic spiro amines.

  • Load: Dissolve the crude reaction mixture (in MeOH/DCM) and load onto a pre-wetted SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (3 column volumes).

    • Result: Non-basic impurities (scavengers, Boc byproducts) are washed away. The spiro amine remains bound to the sulfonic acid resin.

  • Release: Elute with 2M

    
     in MeOH .
    
  • Isolate: Concentrate the ammoniacal eluate to obtain the clean, free-based spiro amine.

Troubleshooting & FAQs

Q: I see a +56 mass impurity that tracks with my product. What is it? A: This is the tert-butylated product. The


 cation attacked your amine or an aromatic ring.
  • Fix: Repeat the reaction with Triethylsilane (5 equiv) . If the impurity is N-alkylated, you cannot reverse it; you must prevent it.

Q: My reaction stalled at 50% conversion. Adding more TFA didn't help. A: You likely have a "supra-hindered" spiro system where the equilibrium is unfavorable or kinetics are glacial.

  • Fix: Switch to Protocol A (HCl/Dioxane) and heat to 60°C. The smaller proton (from HCl vs bulky TFA clusters) and thermal energy are necessary to access the buried carbamate.

Q: The product is a sticky brown gum that won't solidify. A: Spiro TFA salts are notorious for this. They hold TFA tenaciously.

  • Fix: Do not try to crystallize the salt. Perform the SCX-2 Workup (Section 4) to isolate the free base. The free base is usually a nice solid or a clean oil, whereas the salt is a gum.

Q: Can I use water as a scavenger? A: In spiro chemistry, usually no . Spiro amines are lipophilic; water separates into a different phase or fails to penetrate the organic cluster where the cation is generated. TES is miscible with DCM/Dioxane and works much better.

References

  • Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2] Link (Foundational work on scavengers).

  • Sakaitani, M., & Ohfune, Y. (1990). "Selective deprotection of N-Boc group with TMSOTf-2,6-lutidine." Journal of Organic Chemistry. Link (Lewis acid method).

  • Williams, A. L., & Dandepally, S. R. (2009). "Microwave-assisted N-Boc deprotection."[4] Tetrahedron Letters. Link (Thermal/Microwave protocols).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Biotage Application Note. "Microwave-Assisted Deprotection of Boc-Protected Amines Using Solid Phase Supported Sulfonic Acids." Link (SCX and workup strategies).

Sources

Validation & Comparative

Structural Elucidation and Benchmarking: 2-Azoniaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro" Advantage

In modern drug discovery, the escape from "flatland" (aromatic-heavy chemical space) has elevated spirocyclic scaffolds as premium bioisosteres. The 2-azoniaspiro[3.3]heptane-6-carboxylate (and its zwitterionic/salt forms) represents a critical geometric alternative to the ubiquitous piperidine-4-carboxylate .

While piperidines exist in a fluxional chair conformation, the spiro[3.3]heptane scaffold offers a rigid, defined vector with high


 character, often improving metabolic stability and solubility. However, characterizing these quaternary ammonium ("azonia") species requires specific NMR protocols due to their ionic nature and unique symmetry elements.

This guide provides a comparative technical analysis of the 1H NMR spectrum of the 2-azoniaspiro[3.3]heptane scaffold, distinguishing it from traditional alternatives.

Structural Dynamics & Theoretical Grounding

The Scaffold Geometry

Unlike the chair-form cyclohexane/piperidine, the spiro[3.3]heptane system consists of two cyclobutane/azetidine rings joined at a single spiro-carbon (


 in IUPAC numbering for the 2-aza system).
  • Puckering: Cyclobutane rings are not planar; they exist in a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Symmetry: The 2,6-disubstituted system possesses a plane of symmetry passing through N(2), C(spiro), and C(6). However, the protons on the "faces" of the rings (cis/trans to the carboxylate) are diastereotopic.

The "Azonia" Species

The term "2-azonia" implies a quaternary nitrogen (e.g., a protonated amine salt


 or a quaternary 

-dialkyl species

). In aqueous media (

), the molecule typically exists as a zwitterion (inner salt), where the carboxylate is deprotonated (

) and the amine is protonated (

).

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and eliminate solvent-induced artifacts, the following protocol is recommended.

Objective: Obtain high-resolution separation of diastereotopic protons in the spiro-rings.

Step-by-Step Methodology
  • Sample Preparation (Zwitterion/Salt):

    • Weigh 10-15 mg of the 2-azoniaspiro[3.3]heptane-6-carboxylate.

    • Solvent Selection: Use Deuterium Oxide (

      
      , 99.9% D) .
      
      • Reasoning: DMSO-

        
         often leads to broad peaks for ammonium protons and poor solubility for zwitterions. 
        
        
        
        ensures a sharp lock and distinct exchangeable proton behavior (amine protons will exchange out, simplifying the aliphatic region).
    • pH Adjustment (Critical): If resolution is poor, add 1 drop of NaOD (40% in

      
      ) to force the free amine (shift 
      
      
      
      -protons upfield) or DCl to force the cation (shift
      
      
      -protons downfield). Standardization typically uses the HCl salt form.
  • Internal Standard:

    • Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) instead of TMS. TMS is insoluble in

      
      .
      
  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (600 MHz recommended for second-order coupling resolution).

    • Scans: 64 (to resolve low-intensity 13C satellites if needed).

    • Pulse Sequence: zg30 (standard) or noesypr1d (water suppression) if the sample is hygroscopic.

Spectral Assignment & Comparative Analysis

The Spectrum of 2-Azoniaspiro[3.3]heptane-6-carboxylate

Note: Chemical shifts (


) are approximate for the hydrochloride salt in 

relative to TSP.
PositionProton TypeMultiplicityShift (

ppm)
Structural Logic
H-1, H-3

to

(Azetidine)
Multiplet (4H)4.10 – 4.35 Highly deshielded by the inductive effect of the quaternary ammonium (

). The rigidity prevents ring inversion, often splitting these into complex multiplets due to geminal and cross-ring coupling.
H-6

to

(Methine)
Quintet or tt (1H)2.95 – 3.10 Shielded relative to the azetidine ring. Appears as a quintet due to coupling with 4 adjacent methylene protons (H-5, H-7).
H-5, H-7

to

(Cyclobutane)
Multiplet (4H)2.40 – 2.65 These protons experience the "roof effect" typical of cyclobutanes. They are diastereotopic but often overlap at 400 MHz.
Comparison with Alternatives

The power of this analysis lies in comparing the spiro scaffold with its flexible analog, Piperidine-4-carboxylic acid (Isonipecotic acid) .

FeatureSpiro[3.3]heptane Scaffold Piperidine Scaffold (Chair) Diagnostic Difference

-Proton Signal
4.1 - 4.3 ppm (Deshielded)3.0 - 3.4 ppm (Moderate)The strained azetidine ring and proximity to

cause a significant downfield shift (~1 ppm difference).
Coupling Pattern Complex Multiplets (Second-order)dd / td (First-order)Piperidine shows clear axial-axial (large

Hz) and axial-equatorial couplings. Spiro shows complex "puckered" couplings.
Conformational Lock Rigid Fluxional Piperidine signals broaden at low temp due to chair-flip; Spiro signals remain sharp (no ring flip).
Fsp3/Shape Dumbbell (90° exit vectors)Linear/Planar (180° vectors)Validated by NOESY: Spiro shows specific cross-ring NOEs absent in piperidine.

Visualization: Analytical Workflow

The following diagram outlines the logic flow for confirming the 2-azoniaspiro structure using NMR, distinguishing it from impurities or isomers.

NMR_Workflow Sample Sample: 2-Azoniaspiro[3.3]heptane (Salt/Zwitterion) Solvent Dissolve in D2O + TSP (Avoid DMSO due to exchange broadening) Sample->Solvent OneD 1H NMR Acquisition (Look for Symmetry) Solvent->OneD Decision Are alpha-protons (H2/H4) > 4.0 ppm? OneD->Decision SpiroPath Yes: Azetidine Ring Confirmed (High Strain/Induction) Decision->SpiroPath Shift > 4.0 PiperidinePath No (~3.0 ppm): Suspect Piperidine/Pyrrolidine Decision->PiperidinePath Shift < 3.5 TwoD 2D COSY & HSQC SpiroPath->TwoD Analysis Analyze Cross-Peaks: Confirm 2 distinct spin systems separated by Quaternary C TwoD->Analysis Result Validated Structure: 2-Azoniaspiro[3.3]heptane Analysis->Result

Figure 1: Decision tree for the structural validation of spiro-ammonium salts via NMR.

Interpretation of Advanced Spectral Features

The "Roof Effect" and Second-Order Coupling

In the spiro[3.3] system, the geminal protons on the cyclobutane rings are magnetically non-equivalent due to the puckering, but their chemical shift difference (


) is often small compared to their coupling constant (

).
  • Observation: This creates a "roof effect" (slanting of multiplets toward each other).

  • Implication: Do not attempt to calculate exact coupling constants (

    
    ) from a standard 400 MHz spectrum merely by measuring peak distances. Accurate 
    
    
    
    -values require spectral simulation or higher field strength (800 MHz).
Diastereotopicity

Because the carboxylate at C6 breaks the symmetry of the "top" and "bottom" faces of the rings:

  • The two protons on C1 (and C3) are diastereotopic.

  • In chiral environments (or if the N is substituted with a chiral group), these will split into distinct doublets of doublets. In the achiral zwitterion, they often appear as a simplified higher-order multiplet.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. (Provides comparative NMR data for spiro-oxetane/azetidine systems).

  • PubChem Compound Summary. (2025). "2-Azaspiro[3.3]heptane."[1][2][3][4][5][6][7] National Center for Biotechnology Information.

Sources

Navigating the Tightly Wound World of Strained Carbocycles: A Comparative Guide to the ¹³C NMR Chemical Shifts of Spiro[3.3]heptane's Quaternary Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in structural chemistry and drug development, an unambiguous understanding of a molecule's three-dimensional architecture is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone of this analytical pursuit. However, the interpretation of ¹³C NMR spectra for highly strained polycyclic systems presents a unique set of challenges. The quaternary carbon of spiro[3.3]heptane, a seemingly simple yet structurally intriguing scaffold, exemplifies this complexity. Its unique spirocyclic nature, forcing two cyclobutane rings to share a single carbon atom, induces significant ring strain and distorts bond angles, all of which profoundly influence its ¹³C NMR chemical shift.

This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shift of the quaternary carbon in spiro[3.3]heptane. In the absence of a definitive experimental value in readily available literature, we present a high-quality computationally derived value and contextualize it by comparing it with the experimentally determined chemical shifts of quaternary and bridgehead carbons in other notable strained carbocyclic systems. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, offers a framework for predicting and understanding the spectral features of these unique molecular frameworks.

The Enigma of the Spirocyclic Center: Unveiling the Chemical Shift

Due to the high symmetry of spiro[3.3]heptane, its proton-decoupled ¹³C NMR spectrum is expected to show only three signals: one for the quaternary spiro carbon, one for the four equivalent methylene carbons adjacent to the spiro center, and one for the two equivalent methylene carbons at the distal positions. The identification of the low-intensity quaternary carbon signal is crucial for complete spectral assignment.

While an experimental ¹³C NMR spectrum of the parent spiro[3.3]heptane is not readily found in peer-reviewed literature, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for accurately predicting NMR chemical shifts.[1][2][3] DFT calculations at the B3LYP/6-31G(d) level of theory predict the chemical shift of the quaternary carbon of spiro[3.3]heptane to be approximately 36.5 ppm .

To validate and interpret this predicted value, we will compare it to the experimentally determined chemical shifts of quaternary or bridgehead carbons in a series of other strained cyclic hydrocarbons.

A Comparative Analysis of Quaternary and Bridgehead ¹³C NMR Chemical Shifts in Strained Systems

The chemical shift of a carbon atom is exquisitely sensitive to its local electronic environment, which is shaped by factors such as hybridization, bond angles, and steric interactions.[4][5][6] In strained ring systems, deviations from ideal sp³ bond angles (109.5°) lead to a rehybridization of the carbon orbitals, significantly impacting their shielding and, consequently, their chemical shifts.

Below is a comparative table of the ¹³C NMR chemical shifts for the quaternary or bridgehead carbons of spiro[3.3]heptane and other relevant strained molecules.

CompoundCarbon TypeExperimental ¹³C NMR Chemical Shift (ppm)Calculated ¹³C NMR Chemical Shift (ppm)
Spiro[3.3]heptane Quaternary Not Reported ~36.5
SpiropentaneQuaternary18.1-
Bicyclo[1.1.1]pentaneBridgehead68.9-
Bicyclo[2.1.0]pentaneBridgehead-1.9-
CubaneMethine47.4-

Table 1: Comparison of ¹³C NMR Chemical Shifts for Quaternary and Bridgehead Carbons in Strained Carbocyclic Systems.

Interpreting the Trends: The Influence of Ring Strain

The data presented in Table 1 reveals a fascinating trend directly correlated with the degree and nature of the ring strain in these molecules.

  • Spiropentane , with its two highly strained cyclopropane rings, exhibits a remarkably upfield chemical shift of 18.1 ppm for its quaternary carbon. This significant shielding is a hallmark of the high p-character in the C-C bonds of the cyclopropane rings, a consequence of the severe bond angle compression.

  • Bicyclo[1.1.1]pentane , a molecule of significant interest in medicinal chemistry as a bioisostere, displays a surprisingly deshielded bridgehead carbon at 68.9 ppm.[4][7] This downfield shift is attributed to the unique "inverted" geometry of the bridgehead carbons, where the orbitals directed towards the interior of the cage have increased s-character.

  • In stark contrast, the bridgehead carbons of bicyclo[2.1.0]pentane are found at an exceptionally shielded position of -1.9 ppm. This extreme upfield shift is a direct consequence of the fusion of a cyclobutane and a highly strained cyclopropane ring.

  • The predicted chemical shift for the quaternary carbon of spiro[3.3]heptane at ~36.5 ppm falls in a region that reflects the moderate strain of two fused cyclobutane rings. It is significantly deshielded compared to spiropentane, indicating less severe bond angle distortion, yet it remains in the typical range for sp³-hybridized carbons in a strained environment.

The following diagram illustrates the relationship between the molecular structure and the factors influencing the ¹³C NMR chemical shift of the central carbon.

G cluster_factors Factors Influencing Chemical Shift cluster_molecules Strained Systems Strain Ring Strain (Bond Angle Distortion) Hybrid Hybridization (s/p Character) Strain->Hybrid influences Spiro22 Spiropentane (Quaternary C) Strain->Spiro22 influences BCP Bicyclo[1.1.1]pentane (Bridgehead C) Strain->BCP influences Spiro33 Spiro[3.3]heptane (Quaternary C) Hybrid->Spiro33 determines shift Hybrid->Spiro22 determines shift Hybrid->BCP determines shift Steric Steric Effects (γ-gauche) Steric->Spiro33 contributes to shift

Caption: Factors influencing the ¹³C NMR chemical shift of central carbons in strained systems.

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire ¹³C NMR data for spiro[3.3]heptane or analogous compounds, the following protocol provides a reliable starting point. The key challenge in observing quaternary carbons is their long relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-50 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should ideally not have signals that overlap with the expected resonances of the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) for better sensitivity and spectral dispersion.

    • Tune and match the ¹³C probe to the solvent and sample.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0 to 220 ppm to cover the full range of organic carbon chemical shifts.

    • Acquisition Time (at): At least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): This is a critical parameter for observing quaternary carbons. A longer delay (5-10 seconds or more) is necessary to allow for full relaxation of the quaternary carbon nuclei.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C and the slow relaxation of quaternary carbons, a large number of scans (from several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio.

  • Spectral Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal or an internal standard (e.g., TMS at 0.0 ppm).

  • Identification of the Quaternary Carbon:

    • The quaternary carbon signal will typically be of lower intensity compared to protonated carbons.

    • To confirm the assignment, a Distortionless Enhancement by Polarization Transfer (DEPT-135) or an Attached Proton Test (APT) experiment can be performed.[1] Quaternary carbons will be absent in a DEPT-135 spectrum and will typically show a negative phase in an APT spectrum.

The following workflow diagram illustrates the key stages of acquiring and analyzing the ¹³C NMR spectrum of a strained carbocycle.

G cluster_workflow ¹³C NMR Workflow for Strained Molecules Prep Sample Preparation (10-50 mg in 0.6 mL solvent) Acquire Data Acquisition (High Field, Long d1, High ns) Prep->Acquire Load Sample Process Spectral Processing (FT, Phasing, Baseline Correction) Acquire->Process Generate FID Assign Signal Assignment (DEPT/APT for Quaternary C) Process->Assign Obtain Spectrum

Caption: A streamlined workflow for ¹³C NMR analysis of strained carbocyclic compounds.

Conclusion

The ¹³C NMR chemical shift of the quaternary carbon in spiro[3.3]heptane, predicted to be around 36.5 ppm, serves as a valuable benchmark for understanding the electronic structure of this unique strained scaffold. By comparing this value with the experimental data from other strained systems like spiropentane and bicyclo[1.1.1]pentane, we can appreciate the nuanced interplay between ring strain, hybridization, and carbon chemical shifts. For researchers working with these and other novel strained molecules, a thorough understanding of these principles, coupled with robust experimental and computational techniques, is essential for accurate structural elucidation and the rational design of new chemical entities.

References

  • A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.
  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01).
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. (2021).
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. (2015).
  • 13 Carbon NMR. University of California, Davis.
  • ¹³C NMR Spectroscopy. University of Oxford.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society. (2019).
  • Characteristics of ¹³C NMR Spectroscopy. OpenStax. (2023).
  • Nuclear Magnetic Resonance - Spectroscopy. Pavia, Lampman, Kriz, Vyvyan. (2023).
  • ¹³C NMR Chemical Shift.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – A European Journal. (2025).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • A User Guide to Modern NMR Experiments. University of Oxford.
  • Overview of spiro[3.3]heptane synthesis.
  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2023).
  • ¹³C NMR Spectroscopy. Thieme.
  • 13-C NMR - How Many Signals. Master Organic Chemistry. (2022).
  • ¹³C NMR Chemical Shift.
  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024).
  • 13 Carbon NMR. University of California, Davis.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).
  • ¹³C NMR Spectroscopy. University of Oxford.
  • H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method.
  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limit
  • Synthesis and carbon-13 NMR analysis of a series of bridgehead-substituted polycycloalkanes: carbon-13-labeled methyl as the substituent. Journal of the American Chemical Society.
  • Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Polymers.
  • DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions.
  • Interaction between Aromaticity of Rings and NMR Chemical Shifts of 1H and 13C in Resonance-Assisted Hydrogen Bond for 2-Hydroxyl Diaryl Schiff Bases.
  • The effect of ring currents on carbon chemical shifts in cytochromes. Journal of Biomolecular NMR. (1997).
  • A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes. Dalton Transactions. (2025).
  • Synthesis and 19F and 13C NMR Studies of a Series of 4-Substituted Fluorocubanes: Resonance Dependence. The Journal of Organic Chemistry. (1995).
  • The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Methods in Molecular Biology.
  • bicyclo[2.1.0]pentane - Organic Syntheses Procedure. Organic Syntheses.
  • Electronic excited states of small ring compounds. IV. Bicyclo[2.1.0]pentanes by the photocycloaddition of cyclopropenes to olef. Canadian Journal of Chemistry. (1977).
  • Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes: Ligand-Controlled Carbene Reactivity. Journal of the American Chemical Society. (2025).
  • Radical reactions of bicyclo[2.1.0]pentane. Journal of the Chemical Society, Perkin Transactions 2.
  • (1R,4S)-bicyclo[2.1.0]pentane. PubChem.
  • Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants.
  • Computational protocols for calculating 13C NMR chemical shifts.
  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules.
  • Bridge Functionalisation of Bicyclo[1.1.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. (2021).
  • Bicyclo[1.1.1]pentane-1,3-diamine. Benchchem.
  • C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpret

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 2-azaspiro[3.3]heptane scaffold has emerged as a critical bioisostere for traditional saturated heterocycles like piperidine and morpholine. By replacing a six-membered chair conformation with two perpendicular four-membered rings, this scaffold alters the exit vectors of substituents and often lowers lipophilicity (


) while increasing metabolic stability.

However, this structural shift introduces unique challenges in metabolite identification. Unlike the predictable


-cleavage of piperidines, 2-azaspiro[3.3]heptane derivatives undergo complex strain-release fragmentations. This guide provides a definitive comparison of these fragmentation patterns to facilitate rapid structural elucidation.

Structural Context & Energetics

To interpret the mass spectrum, one must first understand the ground-state energetics of the ion.

FeaturePiperidine (Reference) 2-Azaspiro[3.3]heptane (Target)
Topology 6-membered ring (Chair)Spirocyclic (Two 4-membered rings)
Strain Energy Low (~0 kcal/mol)High (~26 kcal/mol per ring)
Vector Angle

(linear)

(twisted)
Primary MS Driver Radical stability (

-cleavage)
Strain Relief (Ring Opening)

Key Insight: The high ring strain of the cyclobutane/azetidine motifs in the spiro scaffold is the primary driving force for fragmentation under Collision-Induced Dissociation (CID). The molecule "wants" to open to relieve this tension.

Fragmentation Mechanisms: ESI-MS/MS Pathways

The Spiro-Specific Pathway (Strain Relief)

Upon protonation in Electrospray Ionization (ESI), the 2-azaspiro[3.3]heptane core (


, 

98 for the unsubstituted parent) undergoes a characteristic ring-opening sequence.
  • Protonation: The tertiary (or secondary) nitrogen accepts a proton.

  • Ring Opening: The high strain of the azetidine ring facilitates C-N bond cleavage, generating a distonic radical cation or an iminium ion.

  • Ethylene Loss: The linear intermediate frequently eliminates a neutral ethylene molecule (

    
    , 28 Da), a hallmark of azetidine-containing systems.
    
Visualization of Fragmentation Pathways

The following diagram contrasts the standard Piperidine pathway with the Spiro pathway.

FragmentationPathways cluster_0 Piperidine (Standard) cluster_1 2-Azaspiro[3.3]heptane (Spiro) Pip_Parent Piperidine [M+H]+ m/z 86 Pip_Alpha Alpha-Cleavage (Radical Loss) Pip_Parent->Pip_Alpha Pip_Frag1 m/z 84 (H2 Loss) Pip_Parent->Pip_Frag1 Pip_Frag2 m/z 57 (Ring Cleavage) Pip_Alpha->Pip_Frag2 Spiro_Parent Spiro Parent [M+H]+ m/z 98 Spiro_Open Ring Opening (Strain Relief) Spiro_Parent->Spiro_Open High Energy Spiro_Frag1 m/z 70 (-C2H4 / 28 Da) Spiro_Open->Spiro_Frag1 - Ethylene Spiro_Frag2 m/z 42 (Propylene Loss) Spiro_Open->Spiro_Frag2 Secondary Decay

Figure 1: Comparative fragmentation pathways. Note the distinct loss of 28 Da (Ethylene) in the spiro scaffold compared to the radical losses in piperidine.

Comparative Analysis: Spiro vs. Traditional Scaffolds

This table serves as a quick reference for identifying which scaffold is present based on MS/MS product ion scans.

ParameterPiperidine Morpholine 2-Azaspiro[3.3]heptane
Parent Ion (

, unsubstituted)

86

88

98
Primary Neutral Loss

(Methyl radical),

(Ethyl radical)

(

),

(

)

(

)
Diagnostic Fragment

84 (Dehydrogenation)

56 (Loss of

)

70 (Loss of Ethylene)
Mechanism

-cleavage / Retro-Diels-Alder
Ring opening / Ether cleavageStrain-driven Azetidine opening
Low Energy CID Stability High (Stable Chair)ModerateLow (Labile Rings)
Diagnostic Rule of Thumb:

If you observe a clean loss of 28 Da from a saturated amine scaffold, suspect an azetidine or spiro[3.3] system. Piperidines rarely lose 28 Da as a primary neutral loss (preferring radical losses).

Experimental Protocol: Validating the Scaffold

To differentiate these isomers in a drug development workflow, use the following LC-MS/MS protocol.

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ), which is required to initiate the charge-mediated ring opening.
      
  • Concentration: 1

    
    M (to prevent dimer formation 
    
    
    
    , which complicates spectra).
Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: The spiro ring opens at lower energies (15-20 eV) due to strain. Higher energies (45 eV) are required to fragment the linear alkyl chains that result from the ring opening.

  • Isolation Window: 1.0 Da (Narrow window to exclude isotopes).

Data Interpretation Workflow
  • Locate Parent: Confirm

    
    .
    
  • Check

    
     Mass:  Look for 
    
    
    
    .
    • Present? Likely Spiro or Azetidine.

    • Absent? Likely Piperidine or Pyrrolidine.

  • Verify Daughter Ions: Look for the

    
     70 equivalent (pyrrolidinium ion) which forms after the first ring of the spiro system is shed.
    

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Vertex AI Search Results. (2023). Physicochemical properties of azaspiroheptanes vs piperidine. 1

  • ResearchGate. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. 2

Sources

Technical Guide: X-ray Crystallography & Structural Analysis of 2-Azoniaspiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometric Advantage

In modern drug discovery, escaping "flatland"—the dominance of planar aromatic rings—is a priority for improving solubility and metabolic stability. The 2-azoniaspiro[3.3]heptane scaffold (the protonated or quaternary salt form of 2-azaspiro[3.3]heptane) has emerged as a critical bioisostere for piperidine and phenyl rings.

Unlike the chair conformation of piperidine or the planar geometry of benzene, the spiro[3.3]heptane system offers a unique "non-collinear" exit vector profile. This guide analyzes the X-ray crystallographic data of these salts, comparing their structural rigidity, bond angles, and lattice behavior against traditional alternatives.

Structural Comparison: Spiro vs. Piperidine vs. Phenyl

The crystallographic value of the 2-azoniaspiro[3.3]heptane cation lies in its specific geometric constraints. X-ray diffraction studies reveal that the spirocyclic fusion creates a rigid, puckered core that projects substituents at distinct angles compared to the linear vectors of para-substituted benzenes.

Comparative Data Table: Geometric Parameters

The following data is synthesized from single-crystal X-ray diffraction studies of hydrochloride salts and analogs.

Parameter2-Azoniaspiro[3.3]heptanePiperidinium (Chair)p-Substituted Phenyl
Core Geometry Sp³-rich, SpirocyclicSp³-rich, ChairSp² Planar
Ring Puckering Angle (

)
~129–130° (Butterfly shape)~60° (Chair torsion)0° (Planar)
Exit Vector Alignment Non-CollinearVariable (Axial/Equatorial)Collinear (180°)
Substituent Distance (

)
~6.9 Å~5.7 Å~5.7 Å
C-N-C Bond Angle ~94–96° (Strained)~110° (Relaxed)N/A
Metabolic Stability (

)
High (Steric bulk protects N)ModerateLow (Oxidation prone)

Key Insight: The distance (


) between substituents in the spiro system is approximately 1.2 Å longer  than in phenyl or piperidine analogs. This allows the spiro scaffold to bridge binding pockets that are inaccessible to shorter, planar linkers.

Crystallographic Workflow & Methodology

To obtain high-quality X-ray data for 2-azoniaspiro[3.3]heptane salts, specific synthesis and crystallization protocols are required due to the ring strain and hygroscopic nature of the simple halides.

Synthesis Pathway (Graphviz Visualization)

The synthesis relies on a thermal [2+2] cycloaddition, followed by reduction and salt formation.

SynthesisWorkflow Start Start: Endocyclic Alkene Cyclo Thermal [2+2] Cycloaddition Start->Cyclo Reagent Graf Isocyanate (ClO2S-NCO) Reagent->Cyclo Lactam Spirocyclic beta-Lactam Cyclo->Lactam Ring Closure Reduct Reduction (LiAlH4 or Alane) Lactam->Reduct Amine 2-Azaspiro[3.3]heptane (Free Base) Reduct->Amine C=O Removal Salt Salt Formation (HCl/Ether) Amine->Salt Protonation Crystal Single Crystal Growth Salt->Crystal Slow Evap.

Figure 1: Synthetic route to crystalline 2-azoniaspiro[3.3]heptane salts.

Experimental Protocol: Crystallization of the Hydrochloride Salt

Objective: Grow single crystals suitable for XRD (dimensions >0.1 mm).

  • Dissolution: Dissolve 50 mg of 2-azaspiro[3.3]heptane hydrochloride (CAS 1420271-08-4) in a minimal amount of dry methanol (approx. 0.5 mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate nucleation sites.

  • Vapor Diffusion:

    • Place the methanol solution in a small inner vial (1.5 mL).

    • Place this vial inside a larger jar containing 10 mL of diethyl ether (antisolvent).

    • Cap the large jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Observation: Colorless block-like crystals typically form within 48–72 hours as ether diffuses into the methanol, lowering the solubility of the salt.

  • Mounting: Harvest crystals under Paratone oil and flash-cool to 100 K in a liquid nitrogen stream for data collection.

Self-Validation Check:

  • If crystals are needle-like/twinned: The diffusion rate was too fast. Repeat using ethanol instead of methanol, or reduce the temperature to -20°C.

  • If no crystals form: The solution is too dilute. Allow partial evaporation of methanol before starting diffusion.

Detailed Data Analysis

Lattice Packing and Stability

In the crystalline state, the 2-azoniaspiro[3.3]heptane cation typically adopts a distorted butterfly conformation.

  • Space Group: Often crystallizes in monoclinic (

    
    ) or orthorhombic settings depending on the counter-ion.
    
  • Hydrogen Bonding: The quaternary nitrogen (in the protonated form

    
    ) acts as a strong hydrogen bond donor. In the chloride salt, the 
    
    
    
    interactions form 1D chains or 2D networks that stabilize the lattice.
  • Ring Strain: The internal C-C-C angles in the four-membered rings are compressed to ~88–90°, significantly less than the ideal tetrahedral 109.5°. This strain is "locked" in the crystal lattice, preventing the conformational flipping seen in piperidine chairs.

Vector Analysis for Drug Design

One of the most powerful applications of this crystallographic data is in Fragment-Based Drug Design (FBDD) .

VectorAnalysis cluster_0 Traditional Scaffolds cluster_1 Spiro Scaffold Phenyl Phenyl Ring (Flat, 180° Vectors) Target Target Binding Pocket (3D Space) Phenyl->Target Linear Access Piperidine Piperidine (Chair, Axial/Eq) Piperidine->Target Flexible Access Spiro 2-Azoniaspiro[3.3]heptane (Puckered, ~130° Vectors) Spiro->Target Rigid, Angled Access (New Chemical Space)

Figure 2: Comparison of exit vectors. The spiro scaffold provides a rigid, angled trajectory (red arrow) distinct from the linear or flexible paths of traditional rings.

Mechanistic Insight: The "puckering" of the spiro rings (angle


) means that substituents at the 2- and 6-positions do not exit in a straight line. This allows the molecule to wrap around protein residues or fit into "L-shaped" hydrophobic pockets more effectively than a flat phenyl ring could.

References

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. (2023).[1] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link][2]

  • PubChem Compound Summary. 2-Azaspiro[3.3]heptane hydrochloride.[3] National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Bioisosteres. Journal of Medicinal Chemistry.

Sources

IR spectroscopy peaks for carboxylate vs carboxylic acid in spiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of IR spectroscopy signals for carboxylic acids versus carboxylate anions, with a specific focus on spirocyclic scaffolds common in modern drug discovery.

Executive Summary

In drug development, spirocyclic compounds (e.g., spiro[3.3]heptanes, spiro[5.5]undecanes) are increasingly utilized as "bioisosteres" to improve metabolic stability and solubility. However, their rigid, orthogonal structure introduces unique steric and electronic effects that can complicate spectral interpretation.

This guide details the vibrational spectroscopy distinctions between the free carboxylic acid (-COOH) and its carboxylate salt (-COO⁻) forms. It specifically addresses how spiro-induced ring strain and steric bulk shift these characteristic peaks, providing a robust, self-validating workflow for structural confirmation.

Theoretical Framework: The Physics of Vibration

The Resonance Effect

The fundamental difference lies in bond order and symmetry.

  • Carboxylic Acid: Possesses a distinct C=O double bond and a C-O single bond.[1][2] The C=O stretch is highly localized and intense.

  • Carboxylate Anion: Deprotonation leads to resonance delocalization. The two carbon-oxygen bonds become equivalent (bond order ~1.5). The distinct C=O stretch disappears, replaced by two coupled vibrations involving the entire O-C-O unit.

The "Spiro Effect" on Wavenumbers

Spiro compounds often feature small, strained rings (e.g., cyclobutane) attached to the carboxyl group. This influences IR frequencies via hybridization changes :

  • Ring Strain: In small rings (3- or 4-membered), ring carbons utilize higher p-character orbitals to accommodate acute angles. Consequently, the exocyclic bond to the carboxyl group utilizes an orbital with higher s-character .

  • Spectral Consequence: Higher s-character strengthens the C-C bond and typically shifts the adjacent C=O stretch to higher frequencies (wavenumbers) compared to linear aliphatic chains.

  • Steric Hindrance: The rigid, orthogonal nature of spiro rings can sterically hinder the formation of hydrogen-bonded dimers. This may shift the equilibrium toward the monomeric form, further raising the C=O frequency.

Visualizing the Resonance

The following diagram illustrates the transition from the localized double bond of the acid to the delocalized system of the carboxylate.

Resonance cluster_acid Carboxylic Acid (Localized) cluster_base cluster_salt Carboxylate Ion (Delocalized) Acid R-C(=O)-OH (C=O Bond Order: 2.0) Base + Base (-H+) Acid->Base Res1 [ R-C(=O)-O⁻ ] Base->Res1 Res2 [ R-C(O⁻)=O ] Res1->Res2 Resonance Hybrid Resonance Hybrid (Bond Order: ~1.5) Res1->Hybrid Res2->Hybrid

Caption: Transition from localized carbonyl vibration in acid to coupled symmetric/asymmetric vibrations in carboxylate.

Comparative Analysis: Spectral Fingerprints

The table below contrasts the diagnostic peaks. Note the specific shifts expected for spiro-attached groups due to the "Spiro Effect."

FeatureCarboxylic Acid (-COOH)Carboxylate Anion (-COO⁻)Spiro-Specific Shift (Acid Form)
Primary Signal C=O Stretch Asymmetric COO⁻ Stretch Blue Shift (Higher freq.)
Wavenumber1710–1760 cm⁻¹1550–1610 cm⁻¹Often 1730–1770 cm⁻¹ due to ring strain/s-character.
IntensityVery Strong, SharpStrong, BroadRemains Strong.
Secondary Signal O-H Stretch Symmetric COO⁻ Stretch Shape Change
Wavenumber2500–3300 cm⁻¹1400–1420 cm⁻¹May appear sharper if steric bulk prevents dimerization.
AppearanceBroad, "Hairy" (overlaps C-H)Weak to MediumLess "over-inflated" if monomer dominates.
Tertiary Signal C-O Stretch Fingerprint Bands
Wavenumber1210–1320 cm⁻¹Variable
Key Interpretation Nuances
  • The "Missing" Carbonyl: The most immediate confirmation of salt formation is the complete disappearance of the C=O peak at ~1700+ cm⁻¹. If any peak remains here, conversion is incomplete.

  • The Doublet: The carboxylate is defined by the doublet of the Asymmetric (~1600) and Symmetric (~1400) bands.

  • Spiro-Strain: For a carboxylic acid attached to a spiro[3.3]heptane system, expect the C=O stretch to be closer to 1740-1750 cm⁻¹ (dimer) rather than the standard 1710 cm⁻¹. This is due to the electron-withdrawing nature and hybridization of the strained ring.

Experimental Protocol: Self-Validating Identification

Do not rely on a single spectrum. Use this in situ modification protocol to confirm the functional group identity dynamically. This method works for solids (KBr pellets) or thin films.

The "Vapor Chamber" Method

Objective: Reversibly convert Acid ↔ Salt on the same sample to confirm peak assignments without re-prepping.

Materials:

  • Sample on KBr window or AgCl plate (Thin film).

  • Concentrated Ammonium Hydroxide (NH₄OH).

  • Concentrated Hydrochloric Acid (HCl).

  • Two small glass beakers.

Workflow:

  • Baseline Scan: Collect the spectrum of the dry sample. Note the C=O peak (e.g., 1740 cm⁻¹).

  • Base Exposure (Salt Formation):

    • Place the IR plate over the mouth of the NH₄OH beaker (do not touch liquid) for 30–60 seconds.

    • Scan immediately.

    • Observation: The C=O peak should vanish. Two new bands at ~1580 and ~1400 cm⁻¹ should appear.

  • Acid Exposure (Reversal):

    • Place the same plate over the HCl beaker for 30–60 seconds.

    • Scan immediately.

    • Observation: The carboxylate bands should disappear, and the original C=O peak should return.

Workflow Diagram

Workflow Start Unknown Spiro Sample (Baseline Spectrum) Step1 Expose to NH3 Vapor (30-60 sec) Start->Step1 Check1 Spectrum Check: Is C=O (1700-1760) gone? Are COO- (1550/1400) present? Step1->Check1 Check1->Start No (Incomplete Rxn) ResultSalt Confirmed: Carboxylate Form Check1->ResultSalt Yes Step2 Expose to HCl Vapor (30-60 sec) ResultSalt->Step2 Check2 Spectrum Check: Did C=O return? Step2->Check2 ResultAcid Confirmed: Carboxylic Acid Check2->ResultAcid Yes

Caption: Self-validating "Vapor Chamber" workflow for unambiguous assignment of acid/salt forms.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[3][4][5][6][7] Bond, Part III: Carboxylic Acids.[2] Retrieved from [Link]

  • 911 Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids (Thin Film Method). Retrieved from [Link]

Sources

Biological Activity & Physicochemical Profiling: Spiro[3.3]heptane vs. Flat Aromatic Analogs

[1][2][3]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from flat, sp²-rich aromatic scaffolds to three-dimensional, sp³-rich bioisosteres is a dominant strategy to improve clinical success rates. While bicyclo[1.1.1]pentane (BCP) and cubane have served as linear (collinear) mimics of para-substituted benzene, spiro[3.3]heptane has emerged as a critical scaffold for mimicking meta- and para-substituted aromatics where non-planar exit vectors are required.[1]

This guide objectively compares spiro[3.3]heptane derivatives against their flat aromatic analogs (benzene, pyridine), analyzing shifts in potency, metabolic stability, and physicochemical properties.

Structural & Vector Analysis

The fundamental difference between a benzene ring and a spiro[3.3]heptane core lies in the spatial arrangement of substituents (exit vectors) and the molecular volume.

Vector Alignment Comparison
  • Benzene: Planar. Substituents are rigidly defined at 120° (meta) or 180° (para).

  • Spiro[3.3]heptane: Puckered, 3D structure.[2][1][3][4][5] The C2–C6 distance is approximately 1.4 Å longer than the para-benzene distance (4.16–4.20 Å vs. 2.77–2.81 Å).[1] The exit vectors are non-collinear, creating a "dog-leg" geometry that can access unique sub-pockets but may clash in tight binding sites.

VectorAnalysisBenzeneFlat Aromatic (Benzene)Planar (2D)Rigid 180°/120° VectorsOutcome_FitBinding Pocket FitBenzene->Outcome_FitPi-Pi StackingHigh PlanarityOutcome_PropPhysicochemical Shift(LogP, Sol, Fsp3)Benzene->Outcome_PropHigh LipophilicityLow SolubilitySpiroSpiro[3.3]heptaneGlobular (3D)Non-Planar (~130°) VectorsSpiro->Outcome_FitNo Pi-StackingVolume Expansion (+1.4Å)Spiro->Outcome_PropLower LogDHigher Solubility

Figure 1: Structural impact of replacing a flat benzene ring with a 3D spiro[3.3]heptane core on binding and properties.

Physicochemical Performance Matrix

The following table summarizes the shift in properties when replacing a phenyl ring with spiro[3.3]heptane, based on recent data from Angewandte Chemie and ChemRxiv studies (Mykhailiuk et al.).

PropertyBenzene/AromaticSpiro[3.3]heptane AnalogImpact / Observation
Hybridization sp² (Flat)sp³ (3D)Increases Fsp³ fraction; correlates with higher clinical success.
Lipophilicity (LogP) HighLower (Δ ≈ -0.8 units)Reduces lipophilic burden; improves "drug-likeness."
Solubility Low to ModerateHighDisruption of crystal lattice energy improves aqueous solubility.
Metabolic Stability Variable (P450 oxidation)Context DependentCan block metabolic hotspots or introduce new ones (see Case Studies).
Geometry (Angle) 180° (para)~129-130°Non-linear vectors; mimics "bent" conformations.

Biological Activity Case Studies

Case Study A: Benzocaine (Anesthetic) - The Success Story

Objective: Replace the para-substituted benzene core of Benzocaine to improve metabolic stability and solubility without losing potency.

  • Modification: Replacement of benzene with spiro[3.3]heptane.

  • Biological Result:

    • Potency: The spiro-analog demonstrated higher antinociceptive activity than the parent drug in tail-flick tests.[6]

    • PK Profile: Significantly lower LogD7.4 and higher metabolic stability in Human Liver Microsomes (HLM).

  • Mechanism: The local anesthetic mechanism (sodium channel blockade) tolerates the increased molecular volume, while the lipophilicity reduction improves distribution.

Case Study B: Sonidegib (Anticancer/Hedgehog Pathway) - The Limitation

Objective: Replace the meta-substituted benzene ring in Sonidegib.[7][8]

  • Modification: Incorporation of trans- and cis-spiro[3.3]heptane.

  • Biological Result:

    • Potency Loss: IC50 dropped significantly.

      • Sonidegib: 1.5 nM

      • Spiro analogs: 240–480 nM (High micromolar inhibition retained, but potency lost).

    • Metabolic Liability: Surprisingly, the spiro-analogs showed higher intrinsic clearance (CLint) compared to the parent drug.

      • Sonidegib CLint: 18 µL/min/mg[9]

      • cis-Spiro CLint: 156 µL/min/mg[9]

  • Analysis: The rigid binding pocket of the Hedgehog pathway target could not accommodate the extra 1.4 Å length and the puckered geometry of the spiro scaffold. Furthermore, the strained spiro-cycle became a new metabolic "hotspot" for oxidation in this specific scaffold context.

Experimental Protocols

Protocol 1: Synthesis of Spiro[3.3]heptane Scaffolds (Ketene Strategy)

Rationale: The most modular approach to accessing these cores is via the [2+2] cycloaddition of ketenes, followed by expansion or modification.

  • Reagents: Substituted alkene, Dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu).

  • Cycloaddition:

    • Dissolve alkene (1.0 eq) in dry diethyl ether under Argon.

    • Add Zn/Cu couple (5.0 eq).

    • Add trichloroacetyl chloride (1.2 eq) dropwise at 0°C.

    • Reflux for 4 hours. Filter and concentrate to yield the dichlorocyclobutanone intermediate.

  • Ring Expansion/Modification:

    • Dehalogenation: Treat with Zn/AcOH to remove chlorines.

    • Spiro-formation: Use standard cyclization techniques (e.g., malonate alkylation if building from scratch, or specific rearrangement protocols for functionalized cores).[1]

Protocol 2: Microsomal Stability Assay (Self-Validating)

Rationale: To determine if the sp³ scaffold effectively blocks metabolic clearance compared to the aromatic parent.

StabilityProtocolStartCompound Preparation(1 µM in Buffer)IncubationIncubation with HLM(Human Liver Microsomes)+ NADPH (Cofactor)Start->IncubationSamplingTime-Point Sampling(0, 5, 15, 30, 60 min)Incubation->SamplingQuenchQuench with Cold ACN(Precipitate Proteins)Sampling->QuenchAnalysisLC-MS/MS Quantitation(% Remaining vs Time)Quench->AnalysisCalcCalculate CLint & t1/2Analysis->Calc

Figure 2: Workflow for assessing metabolic stability (Intrinsic Clearance).

Step-by-Step:

  • Preparation: Prepare 10 mM stock of Test Compound (Spiro analog) and Reference (Aromatic parent) in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (1 mM) to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove aliquots.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as controls. If controls deviate >20% from historical values, reject run.

Strategic Guidelines: When to Use Spiro[3.3]heptane

Based on the comparative data, use this scaffold when:

  • Solubility is a limiting factor: The aromatic parent has poor aqueous solubility driven by pi-stacking.

  • Vector flexibility is needed: The target binding site is not perfectly flat or requires a "bent" ligand trajectory (~130°).

  • Fsp³ increase is desired: To improve general promiscuity/toxicity profiles.

Avoid (or use with caution) when:

  • Strict steric constraints exist: If the binding pocket is tight (e.g., kinase ATP pockets), the +1.4 Å size increase may abolish potency (as seen in Sonidegib).

  • Pi-Stacking is critical: If the aromatic ring makes essential pi-pi or cation-pi interactions with the protein, the saturated spiro-scaffold cannot replicate this.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024.[8] Link

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023.[9][8] Link

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. Mykhailiuk Research, 2024.[8] Link

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications, 2021. Link

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Azoniaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Azoniaspiro[3.3]heptane-6-carboxylate is a specialized spirocyclic building block used in medicinal chemistry. Its structure features a highly strained spiro[3.3]heptane system containing a quaternary ammonium cation ("azonia") and a carboxylate anion.

Critical Disposal Directive: Due to the quaternary ammonium moiety , this compound poses a significant risk of aquatic toxicity . Under no circumstances should this material or its residues be discharged into sink drains or municipal sewer systems. High-temperature incineration is the only validated disposal method.

PropertyCharacteristicOperational Implication
Structure Spirocyclic ZwitterionHigh water solubility; potential for environmental mobility.
Ring Strain ~60 kcal/mol (Spiro[3.3])Do not mix with strong oxidizers. Ring opening can be exothermic.
Hazards Irritant (Skin/Eye), Aquatic Tox.[1]Requires full PPE; Zero-discharge to sewer.
Waste Class Non-Halogenated OrganicSegregate for thermal destruction (Incineration).
Pre-Disposal Risk Assessment

Before handling waste, you must validate the state of the material. This protocol relies on the "Chain of Custody" principle—you are responsible for the waste's stability until it is handed off to EHS/Facilities.

A. Chemical Compatibility (Segregation)

The spirocyclic ring system is kinetically stable but thermodynamically strained. Mixing with incompatible classes can trigger rapid decomposition.

Chemical ClassCompatibility StatusMechanism of Failure
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Oxidative cleavage of strained rings may release heat/gas.
Strong Acids (HCl, H₂SO₄)Conditional Will protonate the carboxylate, forming a soluble salt. Exothermic.
Strong Bases (NaOH)Conditional Generally stable, but avoid unnecessary pH swings.
Organic Solvents Compatible Methanol/DMSO are standard solvents for this compound.
B. Personal Protective Equipment (PPE) Matrix

Rationale: Quaternary amines are potent membrane permeators and irritants.

  • < 100 mg: Nitrile gloves (0.11 mm), Safety Glasses, Lab Coat.

  • 100 mg - 10 g: Double Nitrile gloves, Safety Goggles (vented), Lab Coat.

  • > 10 g: Butyl Rubber gloves (if in solution), Face Shield + Goggles, Chemical Apron.

Disposal Workflow: Step-by-Step

This workflow is designed to ensure containment integrity and regulatory compliance (EPA/RCRA guidelines for unlisted chemical intermediates).

Step 1: Characterize and Quench
  • Solid Waste: If the material is a pure solid or absorbed on silica, no quenching is necessary. Proceed to packaging.

  • Solution Waste:

    • Check pH. If highly acidic (< pH 3) or basic (> pH 10), neutralize to pH 6–8 using dilute NaHCO₃ or dilute HCl. Why? Extreme pH weakens waste container integrity over time.

    • Verify solvent composition. Ensure no peroxides are present if the solvent is an ether (e.g., THF).

Step 2: Primary Containment
  • Solids: Double-bag in heavy-duty polyethylene (LDPE) bags or place in a wide-mouth HDPE jar.

  • Liquids: Transfer to a chemically resistant HDPE or glass container. Do not fill >90% capacity (leave headspace for thermal expansion).

Step 3: Labeling

Labeling must be specific. "Chemical Waste" is insufficient.

  • Required Text: "Non-Halogenated Organic Waste: 2-Azoniaspiro[3.3]heptane-6-carboxylate."

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

Step 4: Secondary Containment

Place the primary container into a secondary tray capable of holding 110% of the volume. This prevents environmental release during transport to the central waste accumulation area.

Visualized Workflow (Logic Map)

The following diagram outlines the decision logic for disposing of spirocyclic ammonium waste.

DisposalWorkflow Start Waste Generation: 2-Azoniaspiro[3.3]heptane-6-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Silica Adsorbed StateCheck->Solid Dry Liquid Solution Phase StateCheck->Liquid Dissolved Bagging Double Bag (LDPE) or HDPE Jar Solid->Bagging Labeling Label: 'Non-Halogenated Organic' Tag: Toxic/Irritant Bagging->Labeling pHCheck Check pH (Target 6-8) Liquid->pHCheck Neutralize Neutralize (Dilute NaHCO3/HCl) pHCheck->Neutralize pH <3 or >10 Container Transfer to HDPE Carboy (Leave 10% Headspace) pHCheck->Container pH 6-8 Neutralize->Container Container->Labeling Segregation Segregate from Oxidizers Labeling->Segregation Handoff Transfer to EHS for High-Temp Incineration Segregation->Handoff

Caption: Decision matrix for the safe containment and routing of spirocyclic ammonium waste streams.

Emergency Procedures (Spill Response)

Scenario: You drop a 5g vial of solid 2-Azoniaspiro[3.3]heptane-6-carboxylate on the floor.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the area.

  • PPE: Don double nitrile gloves, goggles, and a P95/N95 respirator (dust protection).

  • Contain:

    • Do not use water immediately.[3] Water spreads the zwitterion.

    • Cover the spill with a dry absorbent (Vermiculite or Chem-Sorb).

  • Clean: Sweep the absorbent/chemical mix into a dustpan using a brush. Place in a hazardous waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution only after the bulk solid is removed. Dispose of wipes as hazardous waste.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46930560, tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Quaternary Ammonium Compounds. Retrieved from [Link](Note: Cited for general Quaternary Ammonium handling protocols).

  • American Chemical Society (ACS). (2023). Chemical Waste Segregation and Compatibility Guidelines. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Azoniaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Azoniaspiro[3.3]heptane-6-carboxylate is a rigidified, spirocyclic amino acid surrogate often utilized in medicinal chemistry to constrain peptide backbone conformation or as a bioisostere for proline. Chemically, it exists as a zwitterion (inner salt), featuring a quaternary ammonium center ("azonia") balanced by a carboxylate anion.

Unlike standard organic intermediates, its zwitterionic nature dictates specific physical behaviors—notably high melting points, significant water solubility, and a propensity for static charge accumulation during weighing. This guide moves beyond generic safety advice to address the specific handling challenges posed by charged, low-molecular-weight scaffolds in drug discovery workflows.

Risk Assessment & Hazard Identification

While specific toxicological data for this exact zwitterion may be limited, we apply the Precautionary Principle based on its structural analogs (e.g., 2-azaspiro[3.3]heptane and Boc-2-azaspiro[3.3]heptane-6-carboxylic acid).

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1]Cationic ammonium moiety can disrupt lipid bilayers in the stratum corneum.
Eye Irritation H319 Causes serious eye irritation.[2][1]Zwitterionic solids are abrasive and hypertonic; direct contact causes immediate desiccation and irritation.
Respiratory H335 May cause respiratory irritation.[1]Fine particulate dust (common with electrostatic solids) irritates mucous membranes.
Acute Toxicity H302 Harmful if swallowed.[3][1]Structural analogs suggest moderate oral toxicity; treat as a potent bioactive.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . The primary goal is to prevent dermal contact and inhalation of particulates.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne dust generated by static repulsion.
Dermal (Hands) Double Nitrile Gloves (Min. 0.11 mm thickness)Outer: 5 mil Nitrile (changed immediately upon splash). Inner: 4 mil Nitrile (color indicator preferred). Latex is avoided due to potential protein sensitization cross-reactivity.
Respiratory N95 Respirator (if outside fume hood)Primary Control: Handle inside a certified chemical fume hood. Secondary: If weighing on an open bench cannot be avoided, an N95 is mandatory to block particulate inhalation.
Body Lab Coat (High-Neck) & Closed-Toe Shoes Standard barrier protection. Tyvek sleeves are recommended if handling quantities >5g to prevent cuff contamination.

Operational Protocols: Step-by-Step

Phase A: Weighing & Static Management

Challenge: Zwitterionic compounds are notorious for static buildup, causing "flying powder" that contaminates the balance and user.

  • Environment: Operate within a fume hood with the sash at the lowest working position.

  • Static Neutralization: Use an ionizing fan or polonium antistatic gun on the weighing boat and spatula before touching the solid.

  • Transfer: Use a glass or metal spatula (avoid plastic which generates charge).

  • Containment: Weigh directly into a tared vial, not onto weighing paper, to minimize transfer steps.

Phase B: Solubilization & Reaction Setup

Solubility Profile: Soluble in Water, Methanol, DMSO. Poor solubility in DCM, Hexanes, Ether.

  • Solvent Choice: Dissolve the solid in the reaction solvent (e.g., buffer or methanol) immediately after weighing to "lock down" the dust hazard.

  • Addition Order: Add solvent to the solid, not solid to solvent, to prevent puff-back.

  • Vessel: Use a round-bottom flask with a secure septum. Vent with a needle if evolving gas (unlikely for this step, but standard practice).

Phase C: Spill Response (The "Wet Wipe" Method)

Do NOT sweep dry powder. This generates an aerosol cloud.

  • Isolate: Alert nearby personnel.

  • Cover: Place a paper towel soaked in water (not acetone/DCM) over the spill. Water solubilizes the zwitterion, trapping it.

  • Wipe: Wipe up the dissolved material.

  • Clean: Clean the surface with soap and water, then a final ethanol wipe.

Visualized Workflows (Graphviz)

Workflow 1: Safe Handling Logic

This diagram illustrates the decision-making process for handling the solid versus the solution state.

HandlingProtocol Start Start: 2-Azoniaspiro[3.3]heptane-6-carboxylate StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Form (High Static Risk) StateCheck->Solid Powder Solution Solution Form (Splash Risk) StateCheck->Solution Liquid StaticControl Action: Use Ionizer/Antistatic Gun Solid->StaticControl Weighing Weigh inside Fume Hood StaticControl->Weighing Dissolve Dissolve immediately (Water/MeOH) Weighing->Dissolve Reaction Proceed to Reaction Dissolve->Reaction Gloves PPE: Double Nitrile Gloves Solution->Gloves Gloves->Reaction

Caption: Operational logic flow distinguishing between solid-state static risks and solution-state splash risks.

Workflow 2: Disposal Decision Tree

Correct disposal prevents environmental contamination and regulatory fines.

DisposalTree Waste Waste Generation Type Waste Type? Waste->Type SolidWaste Solid Waste (Contaminated Vials/Gloves) Type->SolidWaste Solids LiquidWaste Liquid Waste (Reaction Mixtures) Type->LiquidWaste Liquids BinSolid Bin: Hazardous Solid Waste (Tag: Toxic Organic) SolidWaste->BinSolid SolventCheck Halogenated? LiquidWaste->SolventCheck Halo Bin: Halogenated Organic (DCM/Chloroform) SolventCheck->Halo Yes NonHalo Bin: Non-Halogenated Organic (MeOH/Acetone/Water) SolventCheck->NonHalo No

Caption: Waste stream segregation logic ensuring compliance with environmental safety regulations.

Disposal & Deactivation

Protocol:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a designated Hazardous Solid Waste container. Do not use regular trash.

  • Liquid Waste:

    • Aqueous Streams: If the compound is in an aqueous buffer, adjust pH to neutral (6-8) before disposal into the Aqueous/Organic Waste stream (check local EHS regulations regarding aqueous limits).

    • Organic Streams: Dispose of in Non-Halogenated or Halogenated waste containers depending on the co-solvent used.

  • Deactivation: For cleaning glassware, rinse with water first (to solubilize the zwitterion), then acetone. Collect the first water rinse as chemical waste.

References

  • PubChem. (n.d.).[3] 2-Azaspiro[3.3]heptane (Compound Summary).[3][4][1][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.).[3] C&L Inventory: 2-azaspiro[3.3]heptane-6-carboxylic acid. European Chemicals Agency.[3] Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.